2-(4-Chlorophenoxy)tetrahydro-2h-pyran
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-(4-chlorophenoxy)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h4-7,11H,1-3,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BATPOJJUDDURGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: 2-(4-Chlorophenoxy)tetrahydro-2H-pyran
Topic: 2-(4-Chlorophenoxy)tetrahydro-2H-pyran Chemical Structure Content Type: Technical Monograph & Experimental Guide Audience: Research Scientists, Medicinal Chemists, Process Engineers
Strategies for Phenolic Protection, Stability Profiling, and Synthetic Utility
Executive Summary
The compound This compound represents a critical intermediate in organic synthesis, specifically serving as a masked derivative of 4-chlorophenol. This molecule utilizes the tetrahydropyranyl (THP) acetal moiety to protect the phenolic hydroxyl group.
In drug discovery and agrochemical synthesis, this protection strategy is vital. It renders the acidic phenol (pKa ~9.4) inert to basic reagents (e.g., Grignard reagents, metal hydrides, alkylating agents) while retaining the ability to be cleaved quantitatively under mild acidic conditions. This guide details the physicochemical properties, synthesis logic, and deprotection protocols required for high-fidelity application of this protecting group.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10]
| Property | Data |
| IUPAC Name | 2-(4-chlorophenoxy)oxane |
| Common Name | THP-protected 4-chlorophenol |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| Physical State | Viscous oil or low-melting solid (mp ~30–35 °C)* |
| Solubility | Soluble in DCM, THF, EtOAc, Toluene; Insoluble in Water |
| Chirality | The C2 position of the pyran ring is a stereocenter. Product is typically a racemate. |
*Note: While the 4-bromo analogue is a solid (mp 56–58 °C), the chloro derivative often presents as an oil that may crystallize upon standing at low temperatures.
Synthetic Methodology: The Protection Step
Mechanistic Logic
The formation of the THP ether is an electrophilic addition reaction. The reaction is driven by the protonation of the enol ether (3,4-dihydro-2H-pyran, DHP), creating a resonance-stabilized oxocarbenium ion. The 4-chlorophenol, acting as a nucleophile, attacks this electrophilic center.
Critical Consideration: The 4-chloro substituent is electron-withdrawing (inductive effect), making the phenolic oxygen less nucleophilic than in unsubstituted phenol. Consequently, this reaction may require slightly longer reaction times or stronger acid catalysis compared to electron-rich phenols.
Reaction Pathway Visualization
Figure 1: Acid-catalyzed addition mechanism for THP protection.
Experimental Protocol: Protection
Reagents: 4-Chlorophenol (1.0 equiv), 3,4-Dihydro-2H-pyran (1.5 equiv), p-Toluenesulfonic acid (p-TSA, 0.05 equiv). Solvent: Dichloromethane (DCM) or neat.
-
Dissolution: Dissolve 4-chlorophenol (12.8 g, 100 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).
-
Catalyst Addition: Add p-TSA monohydrate (0.95 g, 5 mmol) at 0 °C.
-
Addition of DHP: Add DHP (12.6 g, 150 mmol) dropwise over 20 minutes to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 3–4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol spot (Rf ~0.4) should disappear, replaced by the less polar product (Rf ~0.7).
-
Quench (Critical): Add saturated aqueous NaHCO₃ (50 mL). Expert Note: Failure to neutralize the acid prior to concentration can lead to reversal of the reaction (deprotection) due to trace acidity and heat.
-
Workup: Extract with DCM (2 x 50 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Structural Characterization (NMR Analysis)[9][11]
Correct interpretation of the NMR spectrum is essential to verify the acetal linkage and the integrity of the aromatic ring.
| Signal | Shift (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | 7.20 – 7.25 | Doublet (d) | 2H | Aromatic protons ortho to Cl |
| Ar-H | 6.95 – 7.00 | Doublet (d) | 2H | Aromatic protons ortho to O-THP |
| O-CH-O | 5.35 – 5.45 | Triplet (t) | 1H | Anomeric proton (C2 of Pyran) |
| O-CH₂ | 3.85 – 3.95 | Multiplet (m) | 1H | C6 equatorial proton of Pyran |
| O-CH₂ | 3.55 – 3.65 | Multiplet (m) | 1H | C6 axial proton of Pyran |
| CH₂ | 1.50 – 2.00 | Multiplets | 6H | C3, C4, C5 protons of Pyran |
Diagnostic Feature: The presence of the anomeric proton at ~5.4 ppm is the definitive confirmation of successful protection. The aromatic region will show a classic AA'BB' pattern due to the para-substitution.
Stability & Deprotection Strategies
The utility of this molecule lies in its orthogonality . It survives basic conditions but collapses under acidic conditions.
Stability Profile
-
Bases: Stable (NaOH, KOH, NaH, LiHMDS).
-
Nucleophiles: Stable (Grignard reagents, Alkyllithiums).
-
Reductants: Stable (LiAlH₄, NaBH₄).
-
Oxidants: Generally stable, though strong oxidants may attack the ether.
-
Acids: Unstable (HCl, H₂SO₄, TFA, AcOH).
Deprotection Logic
To regenerate the 4-chlorophenol, acid-catalyzed hydrolysis is required. The choice of acid depends on the sensitivity of other functional groups in the molecule.
Figure 2: Decision matrix for deprotection conditions.
Experimental Protocol: Deprotection (Mild)
Reagent: Pyridinium p-toluenesulfonate (PPTS). Solvent: Ethanol or Methanol.
-
Dissolve the THP ether (10 mmol) in Ethanol (30 mL).
-
Add PPTS (0.5 mmol, 5 mol%).
-
Heat to 55 °C for 2–4 hours.
-
Concentrate solvent, dilute with water, and extract with EtOAc.[1]
-
The 4-chlorophenol is recovered quantitatively.
References
- Greene, T. W., & Wuts, P. G. M.Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for THP stability and protocols).
-
PubChem. 2-(4-chlorobutoxy)tetrahydro-2H-pyran (Analogue Reference). National Library of Medicine. Available at: [Link]
-
Organic Chemistry Portal. Tetrahydropyranyl Ethers (THP). (Mechanisms and catalyst variations). Available at: [Link]
Sources
2-(4-Chlorophenoxy)tetrahydro-2H-pyran CAS number search
Technical Whitepaper: Characterization, Synthesis, and Verification of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran
Executive Summary
This guide provides a comprehensive technical analysis of This compound (CAS: 20443-90-7). This compound serves as a critical protected intermediate in organic synthesis, specifically representing the tetrahydropyranyl (THP) ether of 4-chlorophenol. Its primary utility lies in masking the phenolic hydroxyl group to withstand basic or nucleophilic conditions (e.g., Grignard formation, lithiation) before controlled acidic deprotection.
This document details the identification strategy, synthesis mechanism, experimental protocols, and characterization data required for high-integrity research applications.
Identification & CAS Verification Strategy
The specific nature of "CAS Number Search" requests often stems from the confusion between structural isomers. For this compound, rigorous verification is required to distinguish it from alkyl-chain isomers (e.g., 2-(2-chloroethoxy)tetrahydro-2H-pyran).
Validated Identity Data
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 20443-90-7 |
| Molecular Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| SMILES | Clc1ccc(OC2CCCCO2)cc1 |
| InChI Key | BATPOJJUDDURGW-UHFFFAOYSA-N |
| Structure Type | Acetal (THP Ether) |
Isomer differentiation (Search Logic)
When searching databases (SciFinder, Reaxys, PubChem), researchers must filter by substructure rather than formula alone, as C₁₁H₁₃ClO₂ has multiple isomers.
-
Target Compound (CAS 20443-90-7): Phenolic ether (Aromatic ring directly attached to Oxygen).
-
Common False Positive: Alkyl ethers where the chlorine is on an aliphatic chain attached to the pyran ring.
Chemical Profile & Properties
Note: Experimental physical data for the specific chloro-derivative is scarce in open literature. Data below extrapolates from the well-characterized bromo-analog (CAS 36603-49-3) and standard THP-ether trends.
| Property | Value / Description |
| Physical State | Viscous oil or low-melting solid (Est. MP: 40–60 °C)* |
| Boiling Point | Predicted ~315 °C (760 mmHg); ~140–150 °C (reduced pressure) |
| Solubility | Soluble in DCM, THF, EtOAc, Diethyl Ether; Insoluble in Water |
| Stability | Stable to Base (NaOH, KOH), Grignard reagents, NaH, LiAlH₄ |
| Reactivity | Labile to aqueous acid (pH < 4) and Lewis acids |
*The bromo-analog melts at 56–58 °C. The chloro-analog typically exhibits a slightly lower melting point due to lower polarizability.
Synthesis & Mechanism
The synthesis involves the acid-catalyzed electrophilic addition of 4-chlorophenol to 3,4-dihydro-2H-pyran (DHP). This is an atom-economic reaction with no byproducts other than the catalyst residue.
Reaction Pathway Visualization
Figure 1: Acid-catalyzed addition mechanism. The reaction proceeds via a resonance-stabilized oxocarbenium ion intermediate.[1]
Experimental Protocol (SOP)
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents
-
4-Chlorophenol: 1.28 g (10.0 mmol)
-
3,4-Dihydro-2H-pyran (DHP): 1.26 g (1.37 mL, 15.0 mmol, 1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) OR p-Toluenesulfonic acid (p-TsOH) (0.01 equiv). Note: PPTS is milder and preferred for acid-sensitive substrates, but p-TsOH is faster for simple phenols.
-
Solvent: Dichloromethane (DCM), anhydrous (20 mL).
Procedure
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with Nitrogen or Argon.
-
Dissolution: Add 4-chlorophenol (10 mmol) and anhydrous DCM (20 mL). Stir until fully dissolved.
-
Addition: Add DHP (15 mmol) via syringe.
-
Catalysis: Add the acid catalyst (PPTS or p-TsOH) in one portion.
-
Reaction: Stir at Room Temperature (20–25 °C).
-
Monitoring: Monitor by TLC (Hexane/EtOAc 4:1). The starting phenol spot (lower Rf) should disappear, replaced by the less polar product spot (higher Rf). Reaction time is typically 2–4 hours.
-
-
Quench: Once complete, add saturated aqueous NaHCO₃ (10 mL) to neutralize the catalyst. Stir vigorously for 10 minutes.
-
Workup:
-
Separate layers.
-
Extract the aqueous layer with DCM (2 x 10 mL).
-
Combine organic layers and wash with Brine (10 mL).
-
Dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate under reduced pressure (Rotary Evaporator).
-
-
Purification: The crude oil is often pure enough for subsequent steps. If purification is required, use Flash Column Chromatography (Silica Gel, 0% -> 10% EtOAc in Hexanes).
Characterization (Diagnostic Data)
Since specific spectral data for CAS 20443-90-7 is often behind paywalls, the following diagnostic signals are derived from structural principles and analogous THP-aryl ethers.
¹H NMR Spectroscopy (400 MHz, CDCl₃)
-
Anomeric Proton (H-2 of THP): A characteristic triplet or doublet of doublets at δ 5.30 – 5.50 ppm . This is the most distinct signal, shifted downfield by two oxygen atoms.
-
Aromatic Protons: Two doublets (AA'BB' system) centered around δ 6.90 – 7.30 ppm .
-
Protons ortho to ether: ~6.95 ppm.
-
Protons ortho to chlorine: ~7.25 ppm.
-
-
THP Ring Protons (H-6): Multiplet at δ 3.50 – 3.90 ppm (adjacent to oxygen).
-
THP Ring Protons (H-3, H-4, H-5): Series of multiplets between δ 1.50 – 2.10 ppm .
¹³C NMR Spectroscopy (100 MHz, CDCl₃)
-
Anomeric Carbon: δ 96.0 – 98.0 ppm . (Diagnostic for acetal).
-
Aromatic Carbons:
-
Ipso (C-O): ~155 ppm.
-
Ipso (C-Cl): ~126 ppm.
-
CH signals: ~117 ppm and ~129 ppm.
-
-
THP Carbons: ~62 ppm (C-6), ~30 ppm, ~25 ppm, ~19 ppm.
Stability & Deprotection Workflow
The utility of this compound relies on its reversibility.
Figure 2: Deprotection logic. The acetal linkage is cleaved by aqueous acid, regenerating the phenol.
Deprotection Protocol:
-
Dissolve the THP ether in Methanol or THF.
-
Add 1M HCl (approx. 2-3 equiv) or Acetic Acid/Water (4:1).
-
Stir at RT for 1-2 hours.
-
Neutralize and extract to recover the free phenol.
References
-
Cheméo. (2023). This compound Physical Properties & CAS 20443-90-7.[2] Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons. (Standard reference for THP protection/deprotection mechanics).
-
Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate. A mild and efficient catalyst for the tetrahydropyranylation of alcohols.[3] The Journal of Organic Chemistry, 42(23), 3772-3774. (Seminal paper on mild THP protection).
-
PubChem. (2023). Compound Summary: this compound.[2] National Library of Medicine. Retrieved from [Link]
Sources
2-(4-chlorophenoxy)oxane IUPAC name and synonyms
An In-depth Technical Guide to 2-(4-chlorophenoxy)oxane: Synthesis, Properties, and Potential Applications
Introduction
The field of medicinal chemistry and agrochemical development is continually exploring novel molecular scaffolds to address unmet needs in human health and crop protection. Within this landscape, phenoxy ether derivatives have emerged as a versatile class of compounds with a broad spectrum of biological activities. The incorporation of a halogen, such as chlorine, into the phenoxy moiety can significantly modulate the compound's physicochemical properties and biological efficacy. This guide provides a comprehensive technical overview of 2-(4-chlorophenoxy)oxane, a molecule of interest that combines a substituted aromatic ring with a saturated heterocyclic oxane moiety.
This document will delve into the nomenclature, synthesis, and potential applications of 2-(4-chlorophenoxy)oxane, drawing upon established chemical principles and data from structurally related compounds. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and chemical synthesis, providing both foundational knowledge and practical insights.
Nomenclature and Synonyms
The systematic naming of chemical compounds is governed by the International Union of Pure and Applied Chemistry (IUPAC) to ensure clarity and avoid ambiguity.
IUPAC Name: The preferred IUPAC name for the saturated six-membered heterocyclic ether is oxane .[1][2][3] Therefore, the systematic IUPAC name for the compound is 2-(4-chlorophenoxy)oxane .
Synonyms: While no specific synonyms for 2-(4-chlorophenoxy)oxane are widely documented, the core heterocyclic structure, oxane, is also commonly known as tetrahydropyran (THP) .[2][3] Consequently, an alternative name for this compound is 2-(4-chlorophenoxy)tetrahydropyran . It is important to distinguish this compound from its many structural relatives that are prevalent in scientific literature, such as 2-(4-chlorophenoxy)propanoic acid and 2,4-dichlorophenoxyacetic acid (2,4-D).[4][5]
Chemical Structure:
Caption: Chemical structure of 2-(4-chlorophenoxy)oxane.
Synthesis of 2-(4-chlorophenoxy)oxane
The most direct and widely employed method for the synthesis of aryl ethers is the Williamson ether synthesis . This versatile and reliable method involves the reaction of a phenoxide with an alkyl halide.[6] For the synthesis of 2-(4-chlorophenoxy)oxane, this would entail the reaction of 4-chlorophenoxide with a 2-halooxane.
Proposed Synthetic Pathway:
Caption: Proposed Williamson ether synthesis of 2-(4-chlorophenoxy)oxane.
Experimental Protocol
The following is a detailed, step-by-step methodology for the proposed synthesis of 2-(4-chlorophenoxy)oxane, adapted from established protocols for similar phenoxy ether syntheses.[6]
Materials:
-
4-chlorophenol
-
2-bromooxane (or 2-chlorooxane)
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or sodium hydroxide (NaOH)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Formation of the Phenoxide:
-
In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-chlorophenol (1.0 equivalent) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. The evolution of hydrogen gas will be observed.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes, and then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium 4-chlorophenoxide.
-
-
Reaction with 2-Halooxane:
-
To the solution of sodium 4-chlorophenoxide, add 2-bromooxane (1.2 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench by the slow addition of deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2-(4-chlorophenoxy)oxane.
-
Quantitative Data (Expected):
| Parameter | Expected Value |
| Yield | 70-90% |
| Purity (post-chromatography) | >98% |
| Appearance | Colorless to pale yellow oil or low-melting solid |
Note: These values are estimates based on similar reactions and would require experimental validation.
Potential Applications in Drug Development
The chlorophenoxy moiety is a key pharmacophore in a number of biologically active compounds. Its presence can enhance binding to target proteins and improve pharmacokinetic properties.
1. Anti-inflammatory Agents: Compounds bearing a 4-chlorophenoxy group have been investigated as inhibitors of leukotriene A4 hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator leukotriene B4.[7][8] For instance, 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) was developed as a potent LTA4H inhibitor for the potential treatment of cardiovascular diseases such as myocardial infarction and stroke.[7][8] The structural similarity of 2-(4-chlorophenoxy)oxane suggests it could be a scaffold for the development of novel anti-inflammatory agents.
2. Herbicidal and Agrochemical Applications: Chlorophenoxy compounds are widely known for their use as herbicides.[9][10] The most notable example is 2,4-dichlorophenoxyacetic acid (2,4-D). These compounds act as synthetic auxins, causing uncontrolled growth and eventual death in broadleaf weeds.[10] While the specific herbicidal activity of 2-(4-chlorophenoxy)oxane is not documented, its structural class warrants investigation in this area.
3. Other Therapeutic Areas: The versatility of the chloro-substituted aromatic ring in medicinal chemistry is well-established, with over 250 FDA-approved drugs containing chlorine.[11] This is due to the ability of the chlorine atom to modulate electronic properties, lipophilicity, and metabolic stability. Therefore, 2-(4-chlorophenoxy)oxane could serve as a valuable intermediate or building block in the synthesis of more complex molecules for a wide range of therapeutic targets.[12]
Analytical Methodologies
The analysis of 2-(4-chlorophenoxy)oxane would likely employ standard chromatographic and spectroscopic techniques.
Chromatographic Methods:
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, using a C8 or C18 column with a mobile phase of acetonitrile and water (with or without a formic acid modifier), would be suitable for purity determination and quantification.[13]
-
Gas Chromatography (GC): Due to its likely volatility, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be an effective method for analysis. Derivatization may not be necessary, but could be employed to improve chromatographic performance.[14]
Spectroscopic Methods:
-
Mass Spectrometry (MS): MS would be used to confirm the molecular weight and fragmentation pattern, aiding in structural elucidation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for unambiguous structure confirmation, providing information on the chemical environment of each proton and carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the C-O-C ether linkages and the aromatic C-Cl bond.
Safety and Toxicological Profile
The toxicological profile of 2-(4-chlorophenoxy)oxane has not been specifically determined. However, based on the broader class of chlorophenoxy compounds, certain precautions should be taken. Chlorophenoxy herbicides can exhibit toxicity, and their mechanism may involve mitochondrial injury and uncoupling of oxidative phosphorylation.[10] Exposure can lead to various adverse effects, and some studies have suggested a potential association between occupational exposure to chlorophenoxy herbicides and an increased risk of certain cancers.[9][15] Therefore, handling of 2-(4-chlorophenoxy)oxane should be conducted with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
2-(4-chlorophenoxy)oxane is a compound of significant interest due to its hybrid structure, combining a biologically active chlorophenoxy moiety with a versatile oxane ring. While specific experimental data on this molecule is sparse, its synthesis can be reliably approached using the Williamson ether synthesis. The potential applications of this compound, particularly in drug discovery as an anti-inflammatory agent and in agrochemical research, are promising based on the activities of structurally related molecules. Further investigation into the synthesis, characterization, and biological evaluation of 2-(4-chlorophenoxy)oxane is warranted to fully explore its potential. This guide provides a solid foundation for researchers to embark on such studies.
References
-
BenchChem. An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)butane and Its Derivatives. 6
-
PubChem. 2-(4-Chlorophenoxy)propionic acid. 4
-
Google Patents. Method for preparing 2-chlorine-4-(4-chlorophenoxy). 16
-
Patsnap. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone. 17
-
PubMed. Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. 14
-
U.S. Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. 18
-
Echemi. [2-(4-chloroanilino)-2-oxoethyl] 2-(4-chlorophenoxy)-2-methylpropanoate. 19
-
PubMed. Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. 7
-
U.S. Environmental Protection Agency. Analytical method for 2,4-D [(2,4-dichlorophenoxy)acetic acid] and its transformation. 20
-
U.S. Environmental Protection Agency. 2,4-Dichlorophenoxyacetic acid Synonyms. 5
-
Inchem.org. Chlorophenoxy Herbicides (IARC Summary & Evaluation, Supplement 7, 1987). 9
-
Google Patents. Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid. 21
-
ResearchGate. A facile synthesis of 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid: Metabolite of anti-hyperlipidemic drug Fenofibrate. 22
-
Restek. A Guide to Preparing and Analyzing Chlorinated Pesticides. 23
-
HELIX Chromatography. HPLC Methods for analysis of 2,4-D. 13
-
McGraw-Hill Education. CHLOROPHENOXY HERBICIDES (2,4-D) | Poisoning & Drug Overdose, 7e. 10
-
International Agency for Research on Cancer. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity. 15
-
ResearchGate. Discovery of 4-[(2S)-2-{[4-(4-Chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic Acid (DG-051) as a Novel Leukotriene A4 Hydrolase Inhibitor of Leukotriene B4 Biosynthesis. 8
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. 11
-
Chem-Impex. 2-(4-clorobutoxi)tetrahidropirano. 12
-
Chemistry Stack Exchange. Nomenclature of tetrahydropyran ring. 1
-
CAS Common Chemistry. Sodium p-chlorophenoxyacetate. 24
-
Parchem. 2-(4-Methylphenoxy)oxane (Cas 13481-09-9). 25
-
Wikipedia. Tetrahydropyran. 2
-
National Institute of Standards and Technology. Tetrahydropyran - the NIST WebBook. 3
-
PubChem. Tetrahydropyran-4-thiol. 26
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- 12. chemimpex.com [chemimpex.com]
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- 15. CHLOROPHENOXY HERBICIDES (Group 2B) - Overall Evaluations of Carcinogenicity - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. CN101434528A - Method for preparing 2-chlorine-4-(4-chlorophenoxy)-hypnone - Google Patents [patents.google.com]
- 17. Synthesis method of 2-chloro-4-(4-chlorophenoxy)-acetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 18. epa.gov [epa.gov]
- 19. echemi.com [echemi.com]
- 20. epa.gov [epa.gov]
- 21. RU2082711C1 - Method of synthesis of 4-chlorophenoxyacetic or 2,4-dichlorophenoxyacetic acid - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. gcms.cz [gcms.cz]
- 24. CAS Common Chemistry [commonchemistry.cas.org]
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THP-protected 4-chlorophenol molecular weight
An In-depth Technical Guide to THP-protected 4-chlorophenol
Executive Summary
This technical guide provides a comprehensive overview of 2-(4-chlorophenoxy)tetrahydro-2H-pyran, the product of protecting 4-chlorophenol with a tetrahydropyranyl (THP) group. The hydroxyl group of phenols requires protection in many multi-step organic syntheses to prevent unwanted side reactions. The THP group is a widely used protecting group for alcohols and phenols due to its ease of introduction and removal, as well as its stability under a variety of reaction conditions. This guide will detail the physicochemical properties, synthesis, characterization, and deprotection of THP-protected 4-chlorophenol, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Rationale for Protecting 4-Chlorophenol
4-Chlorophenol is a versatile chemical intermediate used in the synthesis of pharmaceuticals, dyes, and other complex organic molecules.[1] However, the acidic proton of its phenolic hydroxyl group can interfere with many common synthetic transformations, such as those involving organometallic reagents (e.g., Grignard or organolithium reagents), strong bases, and certain oxidizing or reducing agents. To circumvent these issues, the hydroxyl group is temporarily "masked" with a protecting group.
The tetrahydropyranyl (THP) group is an excellent choice for this purpose. It forms a stable acetal, known as a THP ether, with the phenol.[2][3] Key advantages of using a THP protecting group include:
-
Ease of introduction: The reaction proceeds under mild acidic conditions.[2][4]
-
Stability: THP ethers are resistant to strongly basic conditions, organometallics, hydrides, and many oxidizing and reducing agents.[4][5]
-
Low cost: The protecting agent, 3,4-dihydro-2H-pyran (DHP), is an inexpensive and readily available reagent.[6][7]
-
Facile removal: The THP group can be easily cleaved under mild acidic conditions to regenerate the original phenol.[2][3][5]
This guide will focus on the practical aspects of using the THP group to protect 4-chlorophenol, providing the necessary technical details for its successful application in a laboratory setting.
Physicochemical Properties of THP-protected 4-chlorophenol
A thorough understanding of the physicochemical properties of a compound is crucial for its synthesis, purification, and application. The key properties of THP-protected 4-chlorophenol, also known as this compound, are summarized in the table below.
| Property | Value |
| Chemical Formula | C₁₁H₁₃ClO₂ |
| Molecular Weight | 212.67 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)oxane |
| Appearance | Expected to be a colorless oil or low-melting solid |
| Boiling Point | Not readily available, but expected to be significantly higher than 4-chlorophenol (219 °C)[1] |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); insoluble in water |
Note: The molecular weight is calculated from the atomic masses of the constituent elements (C: 12.011, H: 1.008, Cl: 35.453, O: 15.999). The molecular weight of the starting material, 4-chlorophenol, is 128.56 g/mol .[1]
Synthesis of THP-protected 4-chlorophenol
The synthesis of THP-protected 4-chlorophenol involves the acid-catalyzed addition of the phenolic hydroxyl group to the double bond of 3,4-dihydro-2H-pyran (DHP).
Reaction Mechanism
The protection mechanism proceeds in three key steps, as illustrated below. This reaction is an example of an acid-catalyzed electrophilic addition to an alkene.
-
Protonation of DHP: The acid catalyst protonates the DHP at the oxygen-adjacent carbon of the double bond, forming a resonance-stabilized oxocarbenium ion intermediate. This is the rate-determining step.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of the 4-chlorophenol's hydroxyl group acts as a nucleophile, attacking the electrophilic carbocation of the intermediate.
-
Deprotonation: A weak base (e.g., the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether product and regenerating the acid catalyst.[2]
Caption: Mechanism of THP Protection of 4-Chlorophenol.
Experimental Protocol
This protocol is a representative procedure for the synthesis of THP-protected 4-chlorophenol.
Materials and Reagents:
-
4-Chlorophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS) or p-toluenesulfonic acid (PTSA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Addition of Catalyst: Add a catalytic amount of PPTS (0.05 - 0.1 eq). PPTS is a milder acid catalyst than PTSA and is often preferred for acid-sensitive substrates.[2]
-
Addition of DHP: Add 3,4-dihydro-2H-pyran (DHP, 1.2 - 1.5 eq) dropwise to the stirred solution at room temperature. An excess of DHP is used to ensure complete conversion of the starting material.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The product, being less polar than the starting phenol, will have a higher Rf value. The reaction is typically complete within 1-4 hours at room temperature.
-
Work-up: a. Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the acid catalyst. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x volume of aqueous layer). c. Combine the organic layers and wash with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a mixture of hexanes and ethyl acetate as the eluent, to afford the pure THP-protected 4-chlorophenol.[2]
Characterization of THP-protected 4-chlorophenol
Confirmation of the product's identity and purity is essential. The following spectroscopic methods are typically used for characterization.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the THP group, including a multiplet around 5.3-5.5 ppm for the anomeric proton (the proton on the carbon attached to both oxygens). The aromatic protons of the 4-chlorophenyl group will appear as two doublets in the range of 6.9-7.3 ppm. The disappearance of the broad singlet corresponding to the phenolic -OH proton of the starting material is a key indicator of a successful reaction.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show a signal for the anomeric carbon at approximately 96-98 ppm. Additional signals for the other carbons of the THP and 4-chlorophenyl groups will also be present.
-
IR (Infrared) Spectroscopy: A successful protection will be indicated by the disappearance of the broad O-H stretching band of the starting phenol (typically around 3200-3600 cm⁻¹). The spectrum of the product will be dominated by C-H and C-O stretching vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the calculated molecular weight of the product (m/z = 212.67 for C₁₁H₁₃ClO₂).
Deprotection of THP-protected 4-chlorophenol
The removal of the THP group is as critical as its introduction. This is typically achieved by acidic hydrolysis.
Deprotection Mechanism
The deprotection mechanism is essentially the reverse of the protection mechanism.
-
Protonation: The acetal oxygen is protonated by an acid catalyst.
-
Cleavage: The C-O bond cleaves to release 4-chlorophenol and the same resonance-stabilized oxocarbenium ion intermediate formed during the protection step.
-
Hydration and Tautomerization: The oxocarbenium ion is attacked by a water molecule (or an alcohol solvent), and subsequent deprotonation and tautomerization lead to the formation of 5-hydroxypentanal.
Sources
- 1. 4-Chlorophenol - Wikipedia [en.wikipedia.org]
- 2. total-synthesis.com [total-synthesis.com]
- 3. youtube.com [youtube.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 6. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Synthesis of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran from 4-chlorophenol
For: Researchers, scientists, and drug development professionals.
Introduction
The tetrahydropyranyl (THP) ether is a widely utilized protecting group for alcohols and phenols in organic synthesis. Its stability under a variety of conditions, including strongly basic media, reactions with organometallics, and hydride reductions, makes it an invaluable tool for multi-step synthetic routes.[1] The formation of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran from 4-chlorophenol and 3,4-dihydro-2H-pyran (DHP) is a classic example of this protective strategy. This acid-catalyzed reaction proceeds efficiently and offers a robust method for masking the hydroxyl group of the phenol, preventing unwanted side reactions.
This document provides a comprehensive guide to the synthesis, purification, and characterization of this compound. It details the underlying reaction mechanism, offers a validated experimental protocol, and discusses key considerations for achieving high yield and purity.
Reaction Mechanism and Scientific Rationale
The synthesis of this compound is an acid-catalyzed addition of the phenolic hydroxyl group across the double bond of dihydropyran.[2] The generally accepted mechanism involves three key steps:
-
Protonation of Dihydropyran: The acid catalyst protonates the double bond of the dihydropyran, leading to the formation of a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic.[3]
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the 4-chlorophenol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion. This step forms a new carbon-oxygen bond.[3]
-
Deprotonation: A base (which can be the solvent or the conjugate base of the acid catalyst) removes the proton from the newly formed oxonium ion, yielding the neutral THP ether product and regenerating the acid catalyst to continue the catalytic cycle.[3]
The choice of an acid catalyst is critical. While strong acids like HCl can be used, milder catalysts such as p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) are often preferred to minimize potential side reactions and degradation of acid-sensitive functional groups.[2] In recent years, various solid acid catalysts and Lewis acids, such as zirconium tetrachloride and bismuth triflate, have also been employed to facilitate this transformation under milder and more environmentally friendly conditions.[1][4]
Visualization of the Reaction Mechanism
Caption: Acid-catalyzed mechanism for the formation of a THP ether.
Experimental Protocol
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Chlorophenol | Reagent | Sigma-Aldrich | --- |
| 3,4-Dihydro-2H-pyran (DHP) | 97% | Acros Organics | --- |
| p-Toluenesulfonic acid monohydrate (pTSA) | 98.5% | Alfa Aesar | Catalyst |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction Solvent |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | --- | For quenching |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | Drying agent |
| Hexane | ACS Grade | --- | For chromatography |
| Ethyl Acetate | ACS Grade | --- | For chromatography |
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Flash chromatography setup
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-chlorophenol (1.0 equivalent). Dissolve the phenol in anhydrous dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution, add 3,4-dihydro-2H-pyran (1.2-1.5 equivalents).
-
Initiation of Reaction: Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.01-0.05 equivalents) to the mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The disappearance of the 4-chlorophenol spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Quenching the Reaction: Once the reaction is complete (typically within 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[2]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[5]
Experimental Workflow Visualization
Caption: Step-by-step workflow for the synthesis of the target compound.
Characterization Data
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Analytical Technique | Expected Results |
| ¹H NMR | Characteristic peaks for the aromatic protons of the 4-chlorophenyl group, the anomeric proton of the THP ring (typically a triplet around 5.4 ppm), and the diastereotopic methylene protons of the THP ring. |
| ¹³C NMR | Signals corresponding to the carbons of the 4-chlorophenyl ring and the six carbons of the tetrahydropyran ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of the product (C₁₁H₁₃ClO₂). |
| Infrared (IR) Spectroscopy | Absence of a broad O-H stretching band from the starting phenol. Presence of C-O-C stretching bands characteristic of the ether linkage. |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the dihydropyran and the product. Ensure all glassware is dry and use an anhydrous solvent.
-
Catalyst Amount: Using an excessive amount of acid catalyst can lead to polymerization of the dihydropyran or other side reactions.
-
Reaction Time: While the reaction is generally fast, prolonged reaction times can sometimes lead to the formation of byproducts.[6] Monitoring by TLC is crucial to determine the optimal reaction time.
-
Purification: The product is an acetal, which can be sensitive to strong acids. During chromatographic purification on silica gel, it is sometimes advisable to add a small amount of a neutralizer like triethylamine to the eluent to prevent hydrolysis of the product on the acidic silica gel.
Conclusion
The protection of 4-chlorophenol as its tetrahydropyranyl ether is a straightforward and efficient transformation that is widely applicable in organic synthesis. By following the detailed protocol and considering the key practical aspects outlined in these application notes, researchers can reliably synthesize this compound in high yield and purity, facilitating its use in subsequent synthetic steps.
References
-
ResearchGate. (2025, August 6). Protection of Alcohols and Phenols with Dihydropyran and Detetrahydropyranylation by ZrCl4. Retrieved from [Link]
- Google Patents. (n.d.). WO2014197169A1 - Protecting phenol groups.
- Romanelli, G. P., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 43(42), 7589–7591.
-
National Institutes of Health. (n.d.). Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of tetrahydro-2-(2-(4-bromophenoxy)ethoxy)-2H-pyran. Retrieved from [Link]
Sources
Application Note: Optimized Synthesis of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran
Executive Summary
The protection of phenols as tetrahydropyranyl (THP) acetals is a cornerstone strategy in multi-step organic synthesis, conferring stability against basic conditions, organometallics (Grignard/Lithium reagents), and hydrides.[1] This guide details the specific protocol for reacting 4-chlorophenol with 3,4-dihydro-2H-pyran (DHP) .
While the reaction is ostensibly simple, the electron-withdrawing nature of the chlorine substituent on the phenol (
Mechanistic Insight & Reaction Logic
The formation of the THP ether is an acid-catalyzed electrophilic addition. Understanding the mechanism is critical for troubleshooting low yields or byproduct formation.
The Reaction Pathway
The reaction does not proceed via direct attack on neutral DHP. It requires the initial protonation of the DHP double bond to generate a highly reactive oxocarbenium ion.
Figure 1: Acid-catalyzed addition mechanism. The rate-determining step is often the generation of the oxocarbenium ion or the nucleophilic attack, depending on the specific acid strength.
Critical Variable Analysis
| Variable | Impact on 4-Chlorophenol Protection | Optimization Strategy |
| Electronic Effect | The 4-Cl group withdraws electron density, making the phenoxide more stable but the neutral phenol oxygen less nucleophilic than alkyl alcohols. | Use a catalyst with sufficient strength (pKa < 1) but avoid mineral acids (H2SO4) to prevent ring sulfonation. |
| Stoichiometry | DHP is susceptible to acid-catalyzed self-polymerization. | Use 1.5 equivalents of DHP.[2][3] Excess DHP compensates for oligomerization side-reactions. |
| Temperature | High temps promote polymerization and reversibility (thermodynamic control). | Run at 0°C to Room Temperature (RT) . Do not heat unless the reaction stalls >4 hours. |
| Water Content | Water competes with phenol, hydrolyzing the oxocarbenium back to the hemiacetal (5-hydroxypentanal). | Use anhydrous solvents (DCM or EtOAc). |
Experimental Protocols
Two protocols are provided: Method A is the industry-standard homogeneous method (best for small-scale/initial screening). Method B is a heterogeneous "Green" method (best for scale-up and easy workup).
Method A: Standard Homogeneous Catalysis (p-TSA/DCM)
Best for: High reliability, standard laboratory setups.
Reagents:
-
4-Chlorophenol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (1.5 equiv)
-
p-Toluenesulfonic acid monohydrate (p-TSA·H2O) (0.05 equiv / 5 mol%)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 4-chlorophenol (e.g., 1.28 g, 10 mmol) in anhydrous DCM (20 mL, 0.5 M concentration).
-
Catalyst Addition: Add p-TSA·H2O (95 mg, 0.5 mmol) in one portion. Stir for 5 minutes at RT.
-
DHP Addition (Critical): Cool the solution to 0°C (ice bath). Add DHP (1.37 mL, 15 mmol) dropwise over 10 minutes.
-
Reasoning: The reaction is exothermic. Rapid addition can trigger DHP polymerization (turning the solution dark brown/black).
-
-
Reaction: Remove the ice bath and stir at Room Temperature.
-
Monitoring: Check TLC after 1 hour (See Section 4 for QC). Reaction typically finishes in 1–3 hours.
-
-
Quench: Once complete, add saturated aqueous
(10 mL). Stir vigorously for 10 minutes.-
Why: You must neutralize the acid before concentration. Acidic THP ethers decompose upon heating during rotary evaporation.
-
-
Workup: Extract with DCM (2 x 15 mL). Wash combined organics with brine.[2][3] Dry over
.[2][3] Filter and concentrate. -
Purification: If necessary, purify via flash column chromatography (Hexanes/EtOAc 9:1) containing 1% Triethylamine .
-
Note: Silica gel is slightly acidic and can cleave the THP ether. Triethylamine neutralizes the silica.
-
Method B: Heterogeneous "Green" Catalysis (Amberlyst-15)
Best for: Scale-up, removal of trace acid residues, pharmaceutical intermediate synthesis.
Reagents:
-
4-Chlorophenol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (1.2 equiv)
-
Amberlyst-15 (H+ form) resin (10 wt% relative to phenol)
-
Ethyl Acetate (EtOAc) or Solvent-Free
Step-by-Step Protocol:
-
Setup: In a vial or flask, mix 4-chlorophenol (10 mmol) and EtOAc (10 mL).
-
Catalyst: Add Amberlyst-15 beads (130 mg).
-
Addition: Add DHP (12 mmol) slowly at RT.
-
Reaction: Stir at RT for 2–4 hours.
-
Workup (Simplified): Filter the mixture through a sintered glass funnel or a cotton plug to remove the solid catalyst.
-
Isolation: Evaporate the solvent. The residue is often sufficiently pure (>95%) for the next step without chromatography.
Quality Control & Troubleshooting
Analytical Data (Self-Validation)
The formation of the product creates a chiral center at C2 of the pyran ring. Since 4-chlorophenol is achiral, the product is a racemic mixture .
| Technique | Observation | Interpretation |
| TLC | Product is less polar than starting phenol. (e.g., 20% EtOAc/Hex: Phenol | |
| 1H NMR | Appearance of the anomeric proton (O-CH-O). Diagnostic signal. | |
| 1H NMR | Disappearance of the phenolic -OH proton. | |
| Appearance | Colorless Oil | Dark brown/black indicates polymerization of DHP (Acid too strong or Temp too high). |
Workflow Visualization
Figure 2: Operational workflow for THP protection. Note the divergence in workup based on catalyst type.
Stability & Deprotection Notes
-
Stability: The 4-chlorophenyl THP ether is stable to:
-
Deprotection: To remove the group and regenerate 4-chlorophenol:
-
Treat with PPTS (Pyridinium p-toluenesulfonate) in Ethanol at 55°C.
-
Or AcOH:THF:H2O (4:2:1) at 45°C.
-
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-toluenesulfonate.[3] A mild and efficient catalyst for the tetrahydropyranylation of alcohols."[9][10] Journal of Organic Chemistry1977 , 42(23), 3772–3774.
-
Namboodiri, V. V.; Varma, R. S. "Solvent-free tetrahydropyranylation (THP) of alcohols and phenols and their deprotection by iodine under neutral conditions." Tetrahedron Letters2002 , 43(6), 1143–1146.
-
Hoyvala, M. et al. "Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents." Beilstein Journal of Organic Chemistry2016 , 12, 1698–1708.
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic amino functional groups - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Thieme E-Books & E-Journals [thieme-connect.de]
- 9. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tetrahydropyranyl Ethers [organic-chemistry.org]
A Comprehensive Guide to the Acid-Catalyzed Tetrahydropyranylation of Phenols
<APPLICATION NOTE & PROTOCOL
Abstract
The protection of phenolic hydroxyl groups is a critical operation in multi-step organic synthesis. The tetrahydropyranyl (THP) ether serves as a robust and versatile protecting group, prized for its stability across a wide array of reaction conditions and its facile removal under mild acidic hydrolysis.[1][2] This application note provides an in-depth guide to the acid-catalyzed tetrahydropyranylation of phenols. We will explore the underlying reaction mechanism, compare various catalytic systems, and present detailed, field-proven protocols for both homogeneous and heterogeneous catalysis. This document is intended for researchers, scientists, and drug development professionals seeking to optimize this essential transformation.
Introduction: The Tetrahydropyranyl Group in Phenol Protection
In the intricate landscape of organic synthesis, the strategic protection and deprotection of functional groups is paramount. Phenols, with their nucleophilic hydroxyl group, often require temporary masking to prevent unwanted side reactions. The tetrahydropyranyl (THP) group is a premier choice for this purpose due to the remarkable stability of the resulting THP ethers.[3] These acetals are resilient to strongly basic media, Grignard reagents, organometallics, hydrides, and various alkylating and acylating agents.[2][3][4]
The formation of a THP ether involves the acid-catalyzed addition of a phenol to 3,4-dihydro-2H-pyran (DHP).[5] A key consideration in this reaction is the introduction of a new stereocenter at the anomeric carbon of the THP ring, which can lead to the formation of diastereomeric mixtures if the parent phenol is chiral.[2]
Reaction Mechanism: An Acid-Catalyzed Cascade
The tetrahydropyranylation of a phenol proceeds through a well-established acid-catalyzed mechanism. The process is initiated by the protonation of the electron-rich double bond in 3,4-dihydro-2H-pyran (DHP) by an acid catalyst. This generates a resonance-stabilized carbocation intermediate. The phenolic oxygen then acts as a nucleophile, attacking the electrophilic carbocation. Subsequent deprotonation of the resulting oxonium ion by a base (such as the solvent or the conjugate base of the acid catalyst) yields the final THP ether product and regenerates the acid catalyst, allowing it to participate in further catalytic cycles.[6]
Figure 1: Mechanism of Acid-Catalyzed Tetrahydropyranylation.
A Comparative Overview of Acid Catalysts
A diverse range of acidic catalysts can be employed for the tetrahydropyranylation of phenols, each with its own set of advantages and disadvantages. The choice of catalyst often depends on the substrate's sensitivity to acid, the desired reaction conditions (homogeneous vs. heterogeneous), and considerations for workup and purification.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Homogeneous Protic Acids | p-Toluenesulfonic acid (TsOH), Sulfuric acid (H₂SO₄) | High catalytic activity, inexpensive. | Harsh conditions, potential for side reactions, difficult to remove. |
| Homogeneous Lewis Acids | Bismuth triflate (Bi(OTf)₃), Ferric chloride (FeCl₃) | Mild reaction conditions, high chemoselectivity.[2][7] | Can be moisture sensitive, may require inert atmosphere. |
| Mild Organic Acids | Pyridinium p-toluenesulfonate (PPTS) | Mild acidity, suitable for acid-sensitive substrates.[6][8] | Lower activity than strong acids, may require longer reaction times. |
| Heterogeneous Solid Acids | Amberlyst-15, Silica-supported sodium hydrogen sulfate (NaHSO₄-SiO₂), NH₄HSO₄@SiO₂, Wells-Dawson heteropolyacids | Easy to handle, simple filtration-based workup, recyclable, environmentally benign.[1][3][9] | May have lower activity than homogeneous catalysts, potential for mass transfer limitations. |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the tetrahydropyranylation of a model substrate, 4-nitrophenol, using both homogeneous and heterogeneous catalytic systems.
Protocol 1: Homogeneous Catalysis using Pyridinium p-Toluenesulfonate (PPTS)
This protocol is well-suited for phenols that may be sensitive to stronger acidic conditions.[10]
Materials:
-
4-Nitrophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 4-nitrophenol (1.0 eq).
-
Dissolve the phenol in anhydrous dichloromethane (approximately 0.2 M concentration).
-
Add 3,4-dihydro-2H-pyran (1.2 - 1.5 eq) to the solution.
-
Add a catalytic amount of pyridinium p-toluenesulfonate (0.05 - 0.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the pure THP-protected 4-nitrophenol.
Protocol 2: Heterogeneous Catalysis using Amberlyst-15
This protocol offers the significant advantage of a simple workup procedure, as the solid acid catalyst can be removed by filtration.[9]
Materials:
-
Phenol
-
3,4-Dihydro-2H-pyran (DHP)
-
Amberlyst-15 resin
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Toluene)
Procedure:
-
In a round-bottom flask, add the phenol (1.0 eq) and the chosen anhydrous solvent.
-
Add Amberlyst-15 resin (typically 10-20% by weight of the phenol).
-
To this stirred suspension, add 3,4-dihydro-2H-pyran (1.1 - 1.5 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) to increase the reaction rate. Monitor the reaction by TLC.
-
Once the starting material is consumed, filter the reaction mixture to remove the Amberlyst-15 resin.
-
Wash the resin with a small amount of the reaction solvent.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude THP ether.
-
The product is often of high purity, but can be further purified by column chromatography if necessary. The recovered Amberlyst-15 can be washed, dried, and reused.
Figure 2: Comparative Experimental Workflows.
Deprotection of Phenolic THP Ethers
The removal of the THP group is typically accomplished under mild acidic conditions.[10] This can be achieved by treating the THP ether with a catalytic amount of a protic acid (e.g., acetic acid, HCl, or PPTS) in a protic solvent such as methanol or a mixture of THF and water.[6] The ease of deprotection is a key advantage of the THP group. For instance, refluxing the THP ether in methanol with a catalytic amount of a heteropolyacid can efficiently regenerate the phenol.[11]
Conclusion
The acid-catalyzed tetrahydropyranylation of phenols is a reliable and highly effective method for the protection of the hydroxyl functionality. The choice of catalyst can be tailored to the specific requirements of the substrate and the overall synthetic strategy. Homogeneous catalysts like PPTS offer mild conditions suitable for sensitive molecules, while heterogeneous catalysts such as Amberlyst-15 provide operational simplicity and facilitate catalyst recycling, aligning with the principles of green chemistry.[1][12] The straightforward deprotection further underscores the utility of the THP group in modern organic synthesis.
References
-
Rinaldi, F., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Journal of Organic Chemistry, 14, 1655–1662. [Link]
-
Kumar, K. R., et al. (2007). Simple and Efficient Method for Tetrahydropyranylation of Alcohols and Phenols by Using Silica Supported Sodium Hydrogen Sulphate as a Catalyst. Rasayan Journal of Chemistry, 1(1). [Link]
-
Romanelli, G., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Tetrahedron Letters, 43(44), 7951-7954. [Link]
-
Reddy, B. M., et al. (2022). Chemoselective tetrahydropyranylation of alcohols and phenols using nanoencapsulated FeCl3 in linear polystyrene as a recoverable and reusable polymer-supported catalyst. Polycyclic Aromatic Compounds. [Link]
-
Romanelli, G., et al. (2003). Efficient Tetrahydropyranylation of Phenols and Alcohols Catalyzed by Supported Mo and W Keggin Heteropolyacids. Synthetic Communications, 33(9), 1545-1555. [Link]
-
Various Authors. (n.d.). Tetrahydropyranyl Ethers. Organic Chemistry Portal. [Link]
-
Akhlaghinia, B., & Roohi, E. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[1][13]triazine. Turkish Journal of Chemistry, 31(1), 83-88. [Link]
-
Maiti, G., & Roy, S. C. (1996). A Mild and Efficient Method for Selective Deprotection of Tetrahydropyranyl Ethers to Alcohols. The Journal of Organic Chemistry, 61(17), 6038–6039. [Link]
-
Habibi, D., et al. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers using H14[NaP5W30O110] as a Green Catalyst. Synthetic Communications, 36(22), 3373-3379. [Link]
-
Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4(44), 23292-23317. [Link]
-
Total Synthesis. (n.d.). THP Protecting Group: THP Protection & Deprotection Mechanism. [Link]
-
Kumar, B., et al. (2014). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 4, 23292-23317. [Link]
-
Reddit user discussion. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. [Link]
-
Thatipally, S., et al. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. Asian Journal of Chemistry, 23(1), 451-454. [Link]
-
Rinaldi, F., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Beilstein Archives. [Link]
-
Thatipally, S., et al. (2011). Pyridinium p-Toluenesulfonate: A Mild and Efficient Catalyst for The Regioselective Tetrahydropyranylation of Indazole Derivatives Under Solvent-Free Conditions. ResearchGate. [Link]
-
Rinaldi, F., et al. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. Semantic Scholar. [Link]
-
Habibi, D., et al. (2006). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. ResearchGate. [Link]
-
Romanelli, G., et al. (2002). Efficient method for tetrahydropyranylation/depyranylation of phenols and alcohols using a solid acid catalyst with Wells–Dawson structure. Semantic Scholar. [Link]
-
Varma, R. S., et al. (1997). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. Molecules, 2(4), 100-104. [Link]
-
Varma, R. S., et al. (1997). Amberlyst 15 Catalyzed Prenylation of Phenols: One-Step Synthesis of Benzopyrans. SciSpace. [Link]
-
Ishihara, K., et al. (2013). Esterification Catalysis by Pyridinium p-Toluenesulfonate Revisited—Modification with a Lipid Chain for Improved Activities and Selectivities. ACS Catalysis, 3(6), 1276–1280. [Link]
-
Boruah, M. (2012). Amberlyst-15 in organic synthesis. Arkivoc, 2012(1), 570-609. [Link]
-
Boruah, M. (2015). Amberlyst-15 in Organic Synthesis. ResearchGate. [Link]
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Application Notes and Protocols for the p-TSA Catalyzed THP Protection of Chlorophenols
Introduction: Strategic Protection of Chlorophenols in Complex Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, chlorophenols represent a critical class of intermediates. Their utility is often predicated on the precise manipulation of other functional groups within the molecule, necessitating a robust strategy for the temporary masking of the reactive phenolic hydroxyl group. The tetrahydropyranyl (THP) ether has long been established as a reliable protecting group for alcohols and phenols due to its ease of installation, general stability under non-acidic conditions, and facile cleavage under mild acidic protocols.[1]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of p-toluenesulfonic acid (p-TSA) as an efficient and cost-effective catalyst for the THP protection of chlorophenols. We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols for various chlorophenol isomers, and offer insights into optimizing reaction conditions and troubleshooting potential challenges.
The "Why": Causality Behind Experimental Choices
The selection of p-TSA as the catalyst is a deliberate choice driven by several key factors. As a strong organic acid, p-TSA is highly effective in catalyzing the addition of the phenolic hydroxyl group to 3,4-dihydro-2H-pyran (DHP).[2][3] Unlike mineral acids, p-TSA is a crystalline solid that is easy to handle, non-oxidizing, and generally less corrosive, contributing to cleaner reaction profiles.[4] Furthermore, its solubility in common organic solvents facilitates homogeneous catalysis, leading to efficient and reproducible reactions.[2]
The chloro-substituent on the phenolic ring introduces an important electronic consideration. Due to the electron-withdrawing inductive effect of the chlorine atom, chlorophenols are more acidic than phenol itself. This enhanced acidity can influence the nucleophilicity of the phenolic oxygen and, consequently, the reaction kinetics. This guide will provide specific protocols tailored to address these substrate-specific nuances.
Reaction Mechanism: The Role of p-TSA
The p-TSA catalyzed tetrahydropyranylation of a chlorophenol proceeds via an acid-catalyzed addition to the double bond of DHP. The mechanism can be delineated into the following key steps:
-
Protonation of DHP: The acidic proton from p-TSA protonates the oxygen atom of the enol ether in DHP.
-
Formation of a Resonancestabilized Carbocation: This protonation leads to the formation of a resonance-stabilized oxocarbenium ion intermediate. This intermediate is highly electrophilic.
-
Nucleophilic Attack: The lone pair of electrons on the phenolic oxygen of the chlorophenol acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
-
Deprotonation: A proton is lost from the resulting oxonium ion, regenerating the acid catalyst and yielding the THP-protected chlorophenol.
Caption: Mechanism of p-TSA catalyzed THP protection of chlorophenols.
Experimental Protocols
The following protocols have been optimized for the efficient THP protection of various chlorophenols. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
Materials and Reagents
| Reagent | Grade | Supplier |
| 4-Chlorophenol | ReagentPlus®, ≥99% | Sigma-Aldrich |
| 2-Chlorophenol | 99% | Alfa Aesar |
| 2,4-Dichlorophenol | 99% | Acros Organics |
| 3,4-Dihydro-2H-pyran (DHP) | 97%, contains ~200 ppm hydroquinone as inhibitor | Sigma-Aldrich |
| p-Toluenesulfonic acid monohydrate (p-TSA) | ≥98.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Various |
| Diethyl ether (Et₂O) | Anhydrous, ≥99.7% | Various |
| Saturated sodium bicarbonate solution (NaHCO₃) | Prepared in-house | |
| Anhydrous magnesium sulfate (MgSO₄) | Various |
Protocol 1: THP Protection of 4-Chlorophenol
This protocol provides a general procedure for the THP protection of a representative chlorophenol.
Reaction Scheme:
Step-by-Step Procedure:
-
To a stirred solution of 4-chlorophenol (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) at room temperature, add 3,4-dihydro-2H-pyran (DHP, 1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.02 eq).
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexane:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary, though often the crude product is of sufficient purity for subsequent steps.
Expected Yield: >95%
Protocol 2: THP Protection of 2-Chlorophenol (Addressing Steric Hindrance)
The ortho-chloro substituent in 2-chlorophenol can introduce steric hindrance, potentially slowing the reaction. To address this, a slight modification in the protocol may be beneficial.
Step-by-Step Procedure:
-
Follow steps 1 and 2 as in Protocol 1, using 2-chlorophenol as the substrate.
-
If the reaction is sluggish at room temperature after 2-3 hours (as monitored by TLC), consider gently warming the reaction mixture to 35-40 °C.
-
Maintain this temperature and continue to monitor the reaction until completion.
-
Proceed with the work-up as described in steps 4-9 of Protocol 1.
Expected Yield: 90-95%
Protocol 3: THP Protection of 2,4-Dichlorophenol
The presence of two electron-withdrawing chloro groups further increases the acidity of the phenol, which can facilitate the reaction.
Step-by-Step Procedure:
-
Follow the procedure outlined in Protocol 1, using 2,4-dichlorophenol as the starting material. The reaction is generally efficient at room temperature.
Expected Yield: >95%
Deprotection of THP-Protected Chlorophenols
The removal of the THP group is readily achieved under mild acidic conditions.
Protocol 4: Acid-Catalyzed Deprotection in Methanol
Step-by-Step Procedure:
-
Dissolve the THP-protected chlorophenol (1.0 eq) in methanol (0.5 M).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TSA, 0.1 eq).
-
Stir the reaction mixture at room temperature. The deprotection is typically complete within 1-4 hours, as monitored by TLC.
-
Upon completion, neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to yield the deprotected chlorophenol.
Expected Yield: >90%
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Incomplete or Slow Reaction | Inactive catalyst (p-TSA can absorb moisture) | Use freshly opened or properly stored p-TSA. Consider drying the catalyst before use. |
| Insufficient catalyst | Increase the catalyst loading incrementally (e.g., to 0.05 eq). | |
| Steric hindrance (ortho-substituted chlorophenols) | Gently warm the reaction mixture to 35-40 °C. | |
| Formation of Side Products | Polymerization of DHP | Add the p-TSA catalyst slowly to the solution of the chlorophenol and DHP. |
| Consider using a milder catalyst such as pyridinium p-toluenesulfonate (PPTS) for highly sensitive substrates. | ||
| Difficult Purification | Residual DHP or its polymer | Ensure the reaction goes to completion. During work-up, washing with dilute acid can help remove some DHP-related byproducts. |
Workflow Visualization
Caption: General workflow for THP protection and deprotection of chlorophenols.
Conclusion
The use of p-TSA as a catalyst for the THP protection of chlorophenols offers a reliable, efficient, and scalable method for synthetic chemists. The protocols outlined in this application note provide a solid foundation for the successful implementation of this protective group strategy. By understanding the underlying mechanism and potential challenges, researchers can confidently employ this methodology in their synthetic endeavors, paving the way for the efficient construction of complex molecules bearing the chlorophenyl motif.
References
- Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
- Elgemeie, G. H., and El-Enany, M. M. (2012). p-Toluenesulfonic Acid (p-TSA) as an Efficient Catalyst for Organic Reactions. Arkivoc, (i), 324-377.
- Kocienski, P. J. (2005). Protecting Groups. Thieme.
-
Taylor & Francis. (n.d.). P-toluenesulfonic acid – Knowledge and References. Retrieved February 12, 2026, from [Link]
-
PubChem. (n.d.). p-Toluenesulfonic acid. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
-
Sharma, A., de la Torre, B. G., & Albericio, F. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. ChemistryOpen, 6(2), 168–177. [Link]
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved February 12, 2026, from [Link]
-
Kumar, B., Aga, M. A., Rouf, A., Shah, B. A., & Taneja, S. C. (2015). Tetrahydropyranyl ether (THPE) formation in hydroxyl group protection and conversion to other useful functionalities. RSC Advances, 5(118), 97859-97880. [Link]
-
U.S. Environmental Protection Agency. (2007). Robust Summaries & Test Plan: p-Toluenesulfonic acid (p-TSA). Retrieved February 12, 2026, from [Link]
- Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Patra, A., et al. (2020). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Organic & Biomolecular Chemistry, 18(43), 8796-8827. [Link]
-
PubChem. (n.d.). 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-. National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). CN109776301B - Synthesis method of 2, 4-dichlorophenoxyacetic acid compound.
- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
-
WIPO. (n.d.). WO/2024/060737 PREPARATION PROCESS FOR CATALYTIC SYNTHESIS OF 2,4-DICHLOROPHENOXYACETIC ACID. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of 2‐amino‐4H‐pyrans and tetrahydrobenzo[b]pyrans. Retrieved February 12, 2026, from [Link]
-
ResearchGate. (n.d.). 7- Synthesis and Reactions of some 4H-pyrans Using New Natural Catalyst. Retrieved February 12, 2026, from [Link]
-
The Reaction Monitoring Online. (n.d.). THP Protection - Common Conditions. Retrieved February 12, 2026, from [Link]
- Kappe, C. O., & Stadler, A. (2005). Microwaves in Organic and Medicinal Chemistry. Wiley-VCH.
- Science of Synthesis. (n.d.).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
-
Preprints.org. (2024). Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. Retrieved February 12, 2026, from [Link]
-
Taylor & Francis Online. (2021). An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3. 6H2O as a green and readily available catalyst. Retrieved February 12, 2026, from [Link]
-
ScienceDirect. (2001). Cleavage of the THP protecting group under Pd/C-catalyzed hydrogenation conditions. Retrieved February 12, 2026, from [Link]
-
Taylor & Francis Online. (2011). p-Toluenesulfonyl Chloride (p-TsCl) as a New and Effective Catalyst for Acetylation and Formylation of Hydroxyl Compounds under Solvent-Free Conditions. Retrieved February 12, 2026, from [Link]
Sources
Application Note: 2-(4-Chlorophenoxy)tetrahydro-2H-pyran as a Robust Synthetic Intermediate
Executive Summary
This guide details the synthesis, characterization, and application of 2-(4-chlorophenoxy)tetrahydro-2H-pyran (THP-protected 4-chlorophenol). While phenolic protection is a standard operation, the specific utility of this intermediate lies in its orthogonality. The tetrahydropyranyl (THP) ether masks the acidic phenolic proton (
This protection strategy is critical when the 4-chloro moiety is targeted for further functionalization—such as Lithium-Halogen exchange or Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig)—where a free phenol would poison catalysts or quench organometallic reagents.
Chemical Context & Mechanism[1][2][3][4][5][6][7]
The formation of the THP ether proceeds via the acid-catalyzed electrophilic addition of the phenol oxygen to the enol ether double bond of 3,4-dihydro-2H-pyran (DHP).
-
Mechanism: Protonation of DHP generates an oxocarbenium ion intermediate. The phenol attacks this electrophile, followed by proton transfer to regenerate the catalyst.
-
Chirality Warning: The reaction generates a new stereocenter at the C2 position of the pyran ring. Since the starting phenol is achiral, the product is obtained as a racemic mixture. This results in complex NMR splitting patterns (diastereotopicity) if other chiral centers are present in the substrate.
Stability Matrix
| Condition | Stability | Notes |
| Basic (NaOH, KOH) | High | Stable up to reflux. Ideal for base-mediated alkylations. |
| Organometallics (n-BuLi, Grignard) | High | Compatible with low-temp lithiation; oxygen directs ortho-lithiation. |
| Reducing Agents (LiAlH₄, NaBH₄) | High | Inert to hydrides. |
| Acidic (HCl, AcOH, pTsOH) | Low | Labile. Hydrolyzes back to phenol and 5-hydroxypentanal (or methoxypyran in MeOH). |
| Oxidation | Moderate | Stable to Jones reagent; sensitive to vigorous acidic oxidants. |
Protocol A: Synthesis of this compound
Objective: Quantitative conversion of 4-chlorophenol to its THP ether using mild acid catalysis.
Reagents
-
Substrate: 4-Chlorophenol (1.0 equiv)
-
Reagent: 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) ORp-Toluenesulfonic acid monohydrate (pTsOH·H₂O) (0.01 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Methodology
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Solvation: Dissolve 4-chlorophenol (e.g., 10 mmol, 1.28 g) in DCM (20 mL, 0.5 M).
-
Catalyst Addition: Add the acid catalyst (PPTS or pTsOH).[1] Stir for 5 minutes at Room Temperature (RT).
-
Expert Insight: PPTS is milder and preferred if the substrate contains other acid-sensitive groups. For simple 4-chlorophenol, pTsOH is faster and cheaper.
-
-
DHP Addition: Add DHP (15 mmol, 1.37 mL) dropwise via syringe over 10 minutes.
-
Critical Control: The reaction is exothermic. If scaling up (>10g), cool the flask to 0°C during addition to prevent polymerization of DHP.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexanes). The product (
) is less polar than the starting phenol ( ). -
Quench: Add saturated aqueous NaHCO₃ (10 mL) and stir vigorously for 10 minutes to neutralize the catalyst.
-
Workup:
-
Separate phases.
-
Extract aqueous layer with DCM (2 x 10 mL).
-
Wash combined organics with Brine.
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: The crude oil is often >95% pure. If necessary, purify via flash column chromatography (Hexanes/EtOAc 95:5). Note: Silica is slightly acidic; add 1% Et₃N to the eluent to prevent on-column deprotection.
Visualization: Synthesis Workflow
Figure 1: Step-by-step workflow for the THP protection of 4-chlorophenol.
Application: Palladium-Catalyzed Coupling
Scenario: You intend to couple the 4-chlorophenol ring to an aryl boronic acid (Suzuki Coupling). Problem: Free phenols can poison Pd catalysts or require excess base/boronic acid due to deprotonation. Solution: Use the THP intermediate.[2][3][4][5][6][7]
Protocol B: Suzuki Coupling of THP-Protected Chloride
-
Mix: Combine this compound (1.0 eq), Aryl-Boronic Acid (1.2 eq), and
(2.0 eq) in Toluene/Water (4:1). -
Catalyst: Add
(5 mol%). -
Heat: Reflux (100°C) for 12 hours under
. -
Result: The THP group remains intact, yielding the biaryl ether.
-
Deprotection (Post-Coupling): See Protocol C.
Protocol C: Deprotection (Cleavage)
Objective: Removal of the THP group to release the phenol.
Reagents
-
Solvent: Methanol (MeOH)
-
Catalyst: pTsOH (catalytic) or HCl (1M)
Procedure
-
Dissolve the THP-protected intermediate in MeOH.
-
Add pTsOH (5 mol%).
-
Stir at RT (or mild heat, 40°C) for 1–2 hours.
-
Concentrate and partition between EtOAc and Water.
Visualization: Stability & Deprotection Logic[2]
Figure 2: Decision matrix for THP stability. The group is orthogonal to base but cleaved by acid.
Analytical Data & Troubleshooting
NMR Interpretation[6][15][16]
-
NMR (CDCl₃):
-
Acetal Proton (H-2 of THP): Look for a triplet (or dd) at
5.3 – 5.5 ppm . This is the diagnostic peak for successful protection. -
Aromatic Protons: The AA'BB' system of 4-chlorophenol will shift slightly upfield compared to the free phenol due to the alkylation effect.
-
THP Ring: Multiplets between 1.5 – 2.0 ppm (C3, C4, C5) and 3.5 – 3.9 ppm (C6).
-
-
NMR:
-
Acetal Carbon: Characteristic signal at
96 – 98 ppm .
-
Troubleshooting Table
| Observation | Root Cause | Corrective Action |
| Low Conversion | Old DHP reagent | DHP can polymerize or hydrolyze over time. Distill DHP before use. |
| New Impurity spots on TLC | Acid too strong | High acid concentration can cause migration or polymerization. Switch to PPTS. |
| Product decomposes on column | Acidic Silica | Pre-wash silica with 1% Et₃N in Hexanes to neutralize surface acidity. |
References
- Greene, T. W.; Wuts, P. G. M.Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999. (Standard text for THP stability/conditions).
-
Miyashita, M.; Yoshikoshi, A.; Grieco, P. A. "Pyridinium p-Toluenesulfonate. A Mild and Efficient Catalyst for the Tetrahydropyranylation of Alcohols."[12][13][14][15] J. Org.[16] Chem.1977 , 42, 3772–3774. Link
-
Bernady, K. F.; Floyd, M. B.; Poletto, J. F.; Weiss, M. J. "Prostaglandins and congeners. Synthesis of prostaglandins via conjugate addition of organocopper reagents." J. Org.[16] Chem.1979 , 44, 1438. (Demonstrates THP stability to organometallics).
-
PubChem Compound Summary. "this compound." Link
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. reddit.com [reddit.com]
- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid - Google Patents [patents.google.com]
- 9. Tetrahydropyran synthesis [organic-chemistry.org]
- 10. Synthesis of new pyran and pyranoquinoline derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 11. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. spectrabase.com [spectrabase.com]
Application Note: Strategic Solvent Selection for the Synthesis of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran
Abstract
The synthesis of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran, a key intermediate formed by the protection of 4-chlorophenol, is a fundamental transformation in medicinal chemistry and drug development. The tetrahydropyranyl (THP) ether serves as a robust protecting group, stable under a wide range of non-acidic conditions such as exposure to organometallics, hydrides, and strong bases.[1][2] The efficiency, yield, and purity of the final product are critically dependent on the judicious selection of the reaction solvent. This document provides a comprehensive guide to understanding the role of the solvent in this acid-catalyzed reaction, offering detailed protocols for solvent screening and an optimized synthesis, tailored for researchers and drug development professionals.
Reaction Fundamentals and Mechanism
The formation of this compound is achieved through the acid-catalyzed addition of 4-chlorophenol to 3,4-dihydro-2H-pyran (DHP).[1] This method is highly effective for protecting alcohols and phenols.[2][3]
Reaction Mechanism
The process is initiated by the protonation of the DHP double bond by an acid catalyst, such as p-toluenesulfonic acid (PTSA) or pyridinium p-toluenesulfonate (PPTS).[4][5] This generates a highly electrophilic, resonance-stabilized oxocarbenium ion. The phenolic oxygen of 4-chlorophenol then acts as a nucleophile, attacking this intermediate. Subsequent deprotonation of the resulting oxonium ion by a weak base (like the solvent or the counter-ion of the acid) yields the final THP ether product and regenerates the acid catalyst, allowing it to re-enter the catalytic cycle.[5]
Figure 1: Acid-catalyzed mechanism for THP ether formation.
The Critical Role of Solvent Selection
The choice of solvent is arguably one of the most critical parameters in this synthesis. An ideal solvent should not only dissolve all reactants but also facilitate the reaction by stabilizing key intermediates without participating in unwanted side reactions.
Key Solvent Properties and Their Impact
-
Solubility: The solvent must effectively dissolve 4-chlorophenol (a solid), DHP (a liquid), and the acid catalyst to ensure a homogeneous reaction mixture, which is crucial for achieving optimal reaction rates.
-
Polarity: The reaction proceeds through a charged intermediate (the oxocarbenium ion). Polar solvents can stabilize this cation through dipole-dipole interactions, thereby lowering the activation energy and accelerating the reaction.[6][7] However, the choice between polar protic and polar aprotic solvents is vital.
-
Polar Aprotic Solvents (Recommended): Solvents like dichloromethane (DCM), acetonitrile, and tetrahydrofuran (THF) are ideal. They possess the polarity to stabilize the carbocation intermediate but lack acidic protons.[8] This prevents them from competing with 4-chlorophenol as a nucleophile.
-
Polar Protic Solvents (Avoid): Solvents like methanol or ethanol should be avoided. They are nucleophilic and can react with the oxocarbenium ion to form the corresponding methyl- or ethyl-THP ether as a significant byproduct, reducing the yield of the desired product.
-
-
Inertness: The solvent must be chemically inert to the reactants, catalyst, and intermediates under the reaction conditions.
-
Boiling Point: A low boiling point (e.g., DCM, 39.6 °C) simplifies removal during workup.[9] However, a slightly higher boiling point (e.g., 1,2-dichloroethane (DCE), 83.5 °C) can be advantageous if heating is required to drive the reaction to completion.[4][10]
Comparative Analysis of Common Solvents
The following table provides a comparative overview of solvents commonly considered for THP ether formation.
| Solvent | Type | Dielectric Constant (ε) | Boiling Point (°C) | Advantages | Disadvantages |
| Dichloromethane (DCM) | Polar Aprotic | 9.1 | 39.6 | Excellent solubility for reactants; inert; low boiling point for easy removal.[4][5] | Volatile; potential environmental and health concerns. |
| Acetonitrile (CH₃CN) | Polar Aprotic | 37.5 | 81.6 | High polarity effectively stabilizes intermediates.[3] | Higher boiling point; can be challenging to remove completely. |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 66.0 | Good solvent for many organic compounds. | Can form peroxides; may not be as efficient as DCM for this reaction. |
| 1,2-Dichloroethane (DCE) | Polar Aprotic | 10.4 | 83.5 | Higher boiling point allows for heating if needed.[4][10] | More difficult to remove than DCM; higher toxicity. |
| Solvent-Free | N/A | N/A | N/A | Environmentally friendly ("green"); can lead to high reaction rates.[1] | May result in a heterogeneous mixture; potential for localized overheating. |
| Methanol/Ethanol | Polar Protic | 32.7 / 24.5 | 64.7 / 78.4 | Inexpensive. | NOT RECOMMENDED. Competes as a nucleophile, leading to byproduct formation. |
Experimental Protocols
This section provides actionable protocols for both screening solvents and performing an optimized, preparative-scale synthesis.
General Experimental Workflow
The overall process from reaction setup to final product isolation follows a logical sequence. Proper planning at each stage is essential for success.
Figure 2: General workflow for synthesis and purification.
Protocol 1: Parallel Solvent Screening
Objective: To empirically determine the optimal solvent for the reaction on a small scale.
Materials:
-
4-Chlorophenol
-
3,4-Dihydro-2H-pyran (DHP)
-
p-Toluenesulfonic acid monohydrate (PTSA)
-
Test Solvents: Dichloromethane (DCM), Acetonitrile, Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
TLC plates, developing chamber, and appropriate eluent (e.g., 9:1 Hexane:Ethyl Acetate)
Procedure:
-
Setup: Arrange three small reaction vials, each with a magnetic stir bar. Label them DCM, Acetonitrile, and THF.
-
Reagent Addition: To each vial, add 4-chlorophenol (e.g., 128.5 mg, 1.0 mmol).
-
Solvent Addition: Add 2 mL of the corresponding anhydrous solvent to each vial and stir until the phenol dissolves completely.
-
DHP Addition: Add DHP (e.g., 0.14 mL, 1.5 equiv) to each vial.
-
Initiation: Add a catalytic amount of PTSA (e.g., 2 mg, ~0.01 equiv) to each vial. Start a timer.
-
Monitoring: Stir the reactions at room temperature. After 30 minutes, and every hour thereafter, take a small aliquot from each reaction mixture and spot it on a TLC plate. Develop the plate to monitor the consumption of the 4-chlorophenol starting material.
-
Workup: Once a reaction is deemed complete (by TLC), quench it by adding 2 mL of saturated NaHCO₃ solution. Extract the mixture with ethyl acetate (2 x 5 mL).
-
Analysis: Combine the organic layers for each reaction, dry over Na₂SO₄, filter, and carefully concentrate. Compare the crude product yields and purities (e.g., by ¹H NMR) to identify the best-performing solvent.
Protocol 2: Optimized Preparative Scale Synthesis in Dichloromethane
Objective: To synthesize a multi-gram quantity of the target compound using an optimized solvent system.
Materials & Equipment:
-
4-Chlorophenol (5.00 g, 38.9 mmol, 1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (5.3 mL, 58.3 mmol, 1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.49 g, 1.95 mmol, 0.05 equiv)
-
Anhydrous Dichloromethane (DCM) (100 mL)
-
Saturated aqueous sodium bicarbonate solution (50 mL)
-
Brine (50 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask containing a magnetic stir bar, add 4-chlorophenol (5.00 g) and anhydrous DCM (100 mL). Stir at room temperature until all solid has dissolved.
-
Add DHP (5.3 mL) to the solution, followed by the catalyst, PPTS (0.49 g).[10]
-
Stir the reaction mixture at room temperature. Monitor the reaction's progress by TLC (eluent: 9:1 Hexane:Ethyl Acetate) until the 4-chlorophenol spot is no longer visible (typically 2-4 hours).
-
Upon completion, transfer the reaction mixture to a separatory funnel and quench the reaction by washing with a saturated aqueous solution of NaHCO₃ (50 mL).[5]
-
Separate the layers and wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil.
Purification and Characterization
The crude product from this reaction is often of high purity but may contain residual DHP and catalyst. Flash column chromatography is the most common method for obtaining analytically pure material.[11][12]
Purification by Flash Chromatography:
-
Stationary Phase: Silica gel.
-
Mobile Phase: A non-polar/polar solvent system, starting with a low polarity and gradually increasing. A typical starting point is a gradient of ethyl acetate in hexane (e.g., 2% to 10% ethyl acetate).
-
Caution: The acidic nature of silica gel can potentially cause deprotection of the THP ether.[9] To mitigate this, the silica gel can be pre-treated with a solvent mixture containing a small amount of a non-nucleophilic base, like triethylamine (~1%), or the eluent can be buffered with triethylamine.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Reaction is slow or incomplete | 1. Insufficient catalyst. 2. Catalyst is inactive (e.g., old PTSA). 3. Poor solubility of reactants in the chosen solvent. | 1. Add a small additional portion of the catalyst. 2. Use a fresh bottle of catalyst or switch to a different one (e.g., PTSA to PPTS). 3. Switch to a more suitable solvent like DCM or acetonitrile.[13] |
| Low Yield | 1. Use of a protic solvent (e.g., methanol) causing byproduct formation. 2. Product loss during aqueous workup. 3. Deprotection of the product on the silica gel column during purification. | 1. Repeat the reaction with a recommended aprotic solvent. 2. Ensure thorough extraction from the aqueous phase with an appropriate organic solvent. 3. Neutralize the silica gel or use a buffered eluent as described in Section 4. |
| Multiple new spots on TLC | 1. DHP polymerization (can occur with strong acids). 2. Side reactions due to impurities in starting materials or solvent. | 1. Use a milder catalyst like PPTS instead of PTSA or HCl. 2. Ensure all reagents and solvents are pure and anhydrous. |
Conclusion
The successful synthesis of this compound hinges on a rational approach to solvent selection. Polar aprotic solvents, particularly dichloromethane, consistently provide an optimal balance of reactant solubility and intermediate stabilization without engaging in competitive side reactions. By following the protocols outlined in this note for solvent screening and optimized synthesis, researchers can reliably and efficiently produce this valuable intermediate, ensuring high yield and purity for downstream applications in drug discovery and development.
References
-
Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Retrieved from [Link]
-
ResearchGate. (n.d.). Protection of an alcohol with dihydropyran under acidic conditions. Retrieved from [Link]
-
Reddit. (2014). Organic Synthesis advice needed. Achieving THP protection of phenolic group. Retrieved from [Link]
-
Akhlaghinia, B., & Roohi, E. (2007). Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[1][3][14]triazine. Turkish Journal of Chemistry, 31, 83-90. Retrieved from [Link]
-
Bartra, M., et al. (2017). Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry. Israel Journal of Chemistry, 57(3-4), 227-239. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Method for Tetrahydropyranylation of Alcohols and Phenols and Deprotection of THP Ethers Using H14[NaP5W30O110] as a Green Catalyst. Retrieved from [Link]
-
Reddit. (2017). What effect does the polarity of a solvent have on an Sn2 Reaction? Retrieved from [Link]
-
Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. Retrieved from [Link]
-
Yadav, G. D. (2004). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP International Journal of Life Science, 1(1), 1-15. Retrieved from [Link]
-
Chad's Prep. (n.d.). Factors Affecting SN2 Reactions. Retrieved from [Link]
-
JoVE. (2023). Protection of Alcohols. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). The optimization reaction condition for the synthesis of 4H-pyran 4c. Retrieved from [Link]
-
Lumen Learning. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]
-
Quora. (2023). What are the effects of solvents on SN1 and SN2 reactions? Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Sciences, 5(5), 4525-4533. Retrieved from [Link]
-
Professor Dave Explains. (2018). Williamson Ether Synthesis. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). CN104876811A - Purification method of 2-chloro-4-(4-chlorophenoxy)acetophenone.
-
Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]
- Google Patents. (n.d.). EP3228617A1 - Production method for tetrahydro-2h-pyran derivative.
-
Annereau, J. P., & Papamicaël, C. (2006). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Separation & Purification Reviews, 35(1), 1-58. Retrieved from [Link]
-
JETIR. (n.d.). Phase Transfer Catalysts. Retrieved from [Link]
-
de la Torre, M. C., & Sierra, M. A. (2014). Recent Advances in the Synthesis of 2H-Pyrans. Chemistry, 20(41), 13134-13144. Retrieved from [Link]
-
MDPI. (2019). Chiral Phase-Transfer Catalysts with Hydrogen Bond: A Powerful Tool in the Asymmetric Synthesis. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2H-pyrans. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of tetrahydro-2-(2-(4-bromophenoxy)ethoxy)-2H-pyran. Retrieved from [Link]
- Google Patents. (n.d.). CN103242276A - Synthesis method of 2, 2-dimethyltetrahydro-2H-pyran-4-carboxylic acid.
-
Organic Chemistry Portal. (n.d.). Aryl ether synthesis by etherification (arylation). Retrieved from [Link]
Sources
- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 4. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Synthesis and biological evaluation of pyrano and furano fused ring isoflavene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. EP3228617A1 - Production method for tetrahydro-2h-pyran derivative - Google Patents [patents.google.com]
- 12. prepchem.com [prepchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Stability of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran
Ticket ID: #THP-CP-001 Subject: Stability Profile & Troubleshooting: Acidic vs. Basic Media Compound: 2-(4-Chlorophenoxy)tetrahydro-2H-pyran (CAS: 20443-90-7) Classification: Phenolic THP Ether / Acetal Protecting Group
Executive Summary
This guide addresses the stability profile of This compound , a tetrahydropyranyl (THP) protected 4-chlorophenol.
-
Acidic Media: UNSTABLE. The compound undergoes hydrolysis to release 4-chlorophenol and 5-hydroxypentanal (or 2-hydroxytetrahydropyran). This is the intended deprotection pathway but can occur inadvertently with trace acids.
-
Basic Media: STABLE. The acetal linkage is resistant to hydrolysis in basic aqueous solutions, metal hydrides (e.g., LiAlH₄), and organometallic reagents (e.g., Grignards).
Part 1: The Mechanism (Why it behaves this way)
To troubleshoot effectively, you must understand the "Acetal Switch." This molecule is an acetal—a diether where one carbon (C2 of the pyran ring) is bonded to two oxygens.
The Acidic Trigger (Hydrolysis)
In the presence of acid (
The Basic Shield
Bases (OH⁻, RO⁻) lack the proton required to activate the oxygen. Without protonation, the leaving group would be a highly unstable alkoxide/phenoxide anion, which is energetically unfavorable in this context. Therefore, the gate remains closed.
Visualizing the Pathway
Figure 1: Acid-catalyzed hydrolysis mechanism.[1] Note that the cleavage of the phenol occurs before the water attack, driven by the formation of the resonance-stabilized oxocarbenium ion.
Part 2: Acidic Media – Protocols & Troubleshooting
Standard Deprotection Protocol
Goal: Clean removal of the THP group to recover 4-chlorophenol.
-
Solvent: Methanol (MeOH) or Ethanol (EtOH).
-
Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 eq) or p-Toluenesulfonic acid (pTsOH) (0.01 eq).
-
Conditions: Stir at Room Temperature (RT) for 1–4 hours.
-
Workup: Neutralize with saturated NaHCO₃ before concentration to prevent acid-catalyzed polymerization of the byproduct.
Troubleshooting Guide: Acidic Conditions
| Issue | Probable Cause | Corrective Action |
| Slow Reaction | Solvent is too anhydrous or pH is not low enough. | Add 1–2 drops of water to the reaction (water is a reagent, not just a solvent). Switch from PPTS to pTsOH. |
| Side Products (Polymer) | Polymerization of the dihydropyran byproduct. | The hydrolysis releases 5-hydroxypentanal, which equilibrates to dihydropyran. In strong acid, this polymerizes. Solution: Use milder acid (PPTS) or scavenge the aldehyde. |
| Incomplete Cleavage | Equilibrium issue. | The reaction is an equilibrium. Add excess water or remove the volatile byproduct (if possible) to drive it to completion. |
| Unexpected Cleavage | Trace acid in "neutral" solvents. | Chloroform (CHCl₃) and Dichloromethane (DCM) can become acidic over time (forming HCl). Solution: Filter solvents through basic alumina before use. |
Part 3: Basic Media – Stability & Handling[2]
Stability Profile
This compound is designed to survive basic conditions.[2] You can confidently subject it to:
-
Nucleophiles: Lithium Aluminum Hydride (LiAlH₄), Sodium Borohydride (NaBH₄).
-
Bases: NaOH, KOH, Potassium tert-butoxide (tBuOK).
-
Organometallics: Grignard reagents, Organolithiums (e.g., n-BuLi).
Troubleshooting Guide: Basic Conditions
| Issue | Probable Cause | Corrective Action |
| Degradation in Base | Hidden Acid or Thermal Instability. | While stable to base, extreme heat (>150°C) in the presence of Lewis acidic salts (e.g., Magnesium salts from Grignards) can force cleavage. Solution: Keep reaction temps <100°C. |
| Product Loss during Workup | Acidic Quench.[3] | If you quench a basic reaction (like a Grignard) with strong HCl, you will hydrolyze the THP ether during the workup. Solution: Quench with Saturated NH₄Cl (mildly acidic) or water, and perform extraction quickly. |
Part 4: Analytical Decision Tree
Use this workflow to determine if your compound is intact or degraded.[4]
Figure 2: Rapid diagnostic workflow for stability assessment. 4-chlorophenol is more polar than the THP ether and will have a lower Rf value.
Quantitative Analysis (HPLC)
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (0.1% Formic Acid). Note: Use neutral buffer if analyzing stability to prevent on-column hydrolysis.
-
Detection: 280 nm (Characteristic of the chlorophenoxy moiety).
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.[5] (Standard reference for THP stability profiles).
-
PubChem Database. this compound (Compound). National Center for Biotechnology Information. [Link]
- Wuts, P. G. M.Greene's Protective Groups in Organic Synthesis, 5th ed.; Wiley, 2014.
- Reese, C. B.; Saffhill, R.; Sulston, J. E.Tetrahydropyranyl derivatives of phenols and enols. J. Am. Chem. Soc. 1967. (Seminal work on the kinetics of phenolic THP hydrolysis).
Sources
Technical Support: Storage & Stability of Tetrahydropyranyl (THP) Ethers
Executive Summary
Tetrahydropyranyl (THP) ethers are acetals, not simple ethers.[1] While they are robust against bases, nucleophiles, and reducing agents, they possess a specific vulnerability: acid-catalyzed hydrolysis . The "decomposition" researchers often observe is actually unintended deprotection caused by trace acidity and atmospheric moisture. Furthermore, as cyclic ethers, they carry a latent risk of peroxide formation during long-term storage.
This guide provides a self-validating storage protocol to prevent these two failure modes: Hydrolytic Reversion and Oxidative Degradation .
Module 1: The Mechanism of Failure
To prevent decomposition, you must understand the chemical pathway driving it. THP ethers are acetals formed from an alcohol and 3,4-dihydro-2H-pyran (DHP).[1] In the presence of even trace acid (protons) and moisture, the reaction reverses.
Diagram 1: Acid-Catalyzed Hydrolysis Pathway
Figure 1 illustrates why "dry" and "neutral" are non-negotiable storage parameters.
Caption: The decomposition cascade. Note that H+ is a catalyst; it is not consumed, meaning a microscopic amount of acid can destroy a macroscopic amount of sample over time.
Module 2: Critical Storage Parameters
The following table summarizes the stability profile of THP ethers. Use this to validate your current storage environment.[2]
| Parameter | Condition | Stability Impact | Technical Note |
| pH Environment | Neutral / Basic | ✅ Stable | Stable to pH > 12. Unstable to pH < 4. |
| Moisture | Anhydrous | ⚠️ Critical | Water is the reagent for decomposition. |
| Atmosphere | Inert (Ar/N₂) | ✅ Recommended | Prevents autoxidation (peroxides) and moisture ingress. |
| Temperature | -20°C to 4°C | ✅ Recommended | Low temp slows hydrolysis kinetics and peroxide formation. |
| Lewis Acids | Absent | ❌ Fatal | MgBr₂, TiCl₄, etc., will complex with oxygen and trigger cleavage. |
Module 3: Validated Storage Protocol
Do not rely on "standard" storage. Follow this protocol to ensure long-term integrity.
Phase A: Pre-Storage Purification (The "Quench")
Most decomposition happens because the acid catalyst (pTSA, HCl, PPTS) used to make the THP ether was not fully removed.
-
The Basic Wash: During workup, wash the organic layer twice with saturated aqueous Sodium Bicarbonate (NaHCO₃) or 1M NaOH (if your molecule tolerates strong base).
-
The Final Rinse: Perform a final wash with brine to remove bulk water.
-
Drying: Dry over anhydrous Sodium Sulfate (Na₂SO₄) or Potassium Carbonate (K₂CO₃).
-
Expert Tip: Use K₂CO₃ instead of MgSO₄. K₂CO₃ is slightly basic and acts as a scavenger for any lingering protons.
-
Phase B: The "Solid Buffer" Storage Technique
For valuable samples stored >1 month, create a buffered micro-environment.
-
Vial Prep: Oven-dry a borosilicate glass vial.
-
Additive: Add 1-2 mg of anhydrous, powdered Potassium Carbonate (K₂CO₃) to the vial.
-
Transfer: Dissolve the THP ether in a minimal amount of anhydrous solvent (if oil) or transfer as neat solid.
-
Seal: Flush with Argon and seal with a Teflon-lined cap. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or a proper seal.
Why this works: The solid K₂CO₃ acts as a "proton sponge," neutralizing any trace acid that forms or enters the vial, effectively halting the catalytic cycle shown in Figure 1.
Module 4: Peroxide Management (Safety Critical)
THP ethers are cyclic ethers.[3] Like THF and Diethyl Ether, they are Class B Peroxide Formers (Hazard on Concentration).
Diagram 2: Safety & Troubleshooting Decision Tree
Figure 2: Protocol for handling aged THP ether samples.
Caption: Workflow for assessing explosion risks in aged ether samples before rotary evaporation.
Peroxide Removal Protocol: If peroxides are detected (but no crystals are visible):
-
Dissolve the THP ether in DCM or Ethyl Acetate.
-
Wash with 5% aqueous Ferrous Sulfate (FeSO₄) or Sodium Metabisulfite.
-
Re-test to confirm peroxide destruction.[2]
Module 5: Troubleshooting FAQs
Q: My THP ether was an oil, but now it looks like a suspension/solid. What happened? A: You likely have partial decomposition. The "solid" is often the parent alcohol crystallizing out of the mixture as the THP group falls off.
-
Verification: Run a TLC.[1][4] If you see a lower R_f spot corresponding to the starting material, hydrolysis has occurred.
-
Fix: Reprotect the mixture (add DHP/acid) or separate via column chromatography.[4]
Q: Can I store THP ethers in CDCl₃ (Chloroform-d) for NMR? A: No. CDCl₃ is naturally acidic due to the formation of DCl/HCl upon exposure to light and air.
-
Risk:[2][4][5][6][7] Your sample will decompose inside the NMR tube overnight.
-
Solution: Filter the CDCl₃ through basic alumina before use, or use C₆D₆ (Benzene-d6) which is non-acidic.
Q: I smell a pungent, sweet odor when I open the vial. A: This is the smell of Dihydropyran (DHP). It indicates the reaction has reversed. DHP has a distinct "ethereal/sweet" odor compared to most protected alcohols.
Q: How do I remove the THP group intentionally? A: Since you now know the storage failure mode, simply accelerate it:
-
Dissolve in Methanol or Ethanol.
-
Add catalytic p-Toluenesulfonic acid (pTSA) or HCl.
-
Stir at room temperature. The acetal exchange will release your alcohol.
References
-
Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P.G.M.[1][8] (Wiley, 2014). The authoritative text on protection/deprotection mechanics.
-
Tetrahydropyranyl Ethers (THP). Organic Chemistry Portal.
-
Peroxide Forming Solvents & Chemicals. Sigma-Aldrich / Merck Technical Safety Guides.
-
Purification of Laboratory Chemicals, 8th Edition. Armarego, W.L.F. (Butterworth-Heinemann, 2017). Protocols for removing peroxides and impurities.
Sources
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- 2. westernsydney.edu.au [westernsydney.edu.au]
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- 4. reddit.com [reddit.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. louisville.edu [louisville.edu]
- 7. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tetrahydropyranyl Ethers [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Spectrum of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran: A Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as a cornerstone technique for this purpose, offering detailed insights into the molecular framework of a substance.[1][2] This guide provides an in-depth analysis of the 1H NMR spectrum of 2-(4-chlorophenoxy)tetrahydro-2H-pyran, a molecule featuring a tetrahydropyran (THP) protecting group attached to a 4-chlorophenol moiety. By comparing its expected spectral features with those of related structures, we aim to equip scientists with the expertise to confidently interpret similar spectra.
Predicted 1H NMR Spectrum of this compound
The structure of this compound dictates a unique 1H NMR spectrum. The protons on the tetrahydropyran ring will exhibit complex splitting patterns due to their diastereotopic nature, while the aromatic protons will show a characteristic pattern for a 1,4-disubstituted benzene ring. The following table summarizes the predicted chemical shifts (δ), multiplicities, and coupling constants (J) for each proton in a standard deuterated chloroform (CDCl3) solvent.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 (anomeric) | 5.4 - 5.6 | dd | J ≈ 9.0, 3.0 | 1H |
| H-6 (axial) | 3.9 - 4.1 | m | - | 1H |
| H-6 (equatorial) | 3.5 - 3.7 | m | - | 1H |
| H-3, H-4, H-5 (ring) | 1.5 - 2.0 | m | - | 6H |
| Aromatic (ortho to O) | 6.9 - 7.1 | d | J ≈ 9.0 | 2H |
| Aromatic (meta to O) | 7.2 - 7.4 | d | J ≈ 9.0 | 2H |
Note: These are predicted values and may vary slightly based on experimental conditions.
The anomeric proton (H-2) is the most downfield of the aliphatic protons due to the deshielding effect of two adjacent oxygen atoms.[3] Its multiplicity as a doublet of doublets (dd) arises from coupling to the two non-equivalent protons on the adjacent C-3. The protons on the tetrahydropyran ring (H-3 to H-6) will appear as a complex multiplet in the upfield region.[4][5] The protons on the 4-chlorophenoxy group are expected to appear as two distinct doublets, characteristic of a para-substituted aromatic ring.
Comparative Spectral Analysis
To better understand the spectral features of this compound, it is instructive to compare its predicted spectrum with that of tetrahydropyran and a related substituted derivative.
| Compound | Proton | Observed Chemical Shift (δ, ppm) | Multiplicity |
| Tetrahydropyran [4] | H-2, H-6 | ~3.65 | t |
| H-3, H-4, H-5 | ~1.59 | m | |
| 2-(2-Bromoethoxy)tetrahydro-2H-pyran [6] | Anomeric H | ~4.6 | t |
| THP ring protons | 3.5 - 3.9 & 1.5 - 1.9 | m | |
| -OCH2- | 3.8 - 4.1 | m | |
| -CH2Br | ~3.5 | t | |
| Predicted: this compound | Anomeric H | 5.4 - 5.6 | dd |
| THP ring protons | 3.5 - 4.1 & 1.5 - 2.0 | m | |
| Aromatic H | 6.9 - 7.4 | d |
The comparison highlights the significant downfield shift of the anomeric proton in this compound compared to the parent tetrahydropyran and the 2-bromoethoxy derivative. This is due to the strong electron-withdrawing effect of the 4-chlorophenoxy group.
Experimental Protocol for 1H NMR Spectrum Acquisition
Acquiring a high-quality 1H NMR spectrum is crucial for accurate structural analysis.[7] The following is a detailed protocol for the preparation and analysis of an organic compound such as this compound.
Sample Preparation
-
Sample Quantity : Weigh approximately 5-25 mg of the solid compound.[8][9] For an oil, a column of about 1/2 inch in a glass pipette is a good starting point.[7]
-
Solvent Selection : Deuterated chloroform (CDCl3) is a common first choice for its versatility.[7][10] If solubility is an issue, other solvents like acetone-d6 or DMSO-d6 can be used.[10]
-
Dissolution : Dissolve the sample in approximately 0.55-0.75 mL of the chosen deuterated solvent in a clean, dry vial.[7][8][10]
-
Transfer : Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube.[10] If any solid remains, filter the solution through a small cotton plug in the pipette.[7]
-
Referencing : Typically, the deuterated solvent contains a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[8][11] Alternatively, the residual proton signal of the solvent can be used as a secondary reference.[8]
Data Acquisition
-
Instrument Setup : Insert the NMR tube into the spectrometer.
-
Locking and Shimming : The instrument will lock onto the deuterium signal of the solvent. Magnetic field shimming is then performed to optimize the field homogeneity and improve spectral resolution.[12]
-
Acquisition Parameters : For a routine 1H spectrum, standard acquisition parameters are often sufficient. These include an appropriate number of scans, a spectral width covering the expected chemical shift range (e.g., -1 to 12 ppm), and a suitable relaxation delay.
-
Data Processing : The acquired free induction decay (FID) is Fourier transformed to generate the NMR spectrum. This is followed by phasing, baseline correction, and integration of the signals.[13]
Workflow for 1H NMR Spectrum Analysis
The following diagram illustrates the logical workflow from sample preparation to the final interpretation of the 1H NMR spectrum.
Conclusion
The 1H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the expected chemical shifts, multiplicities, and the influence of the substituent groups allows for a confident and accurate interpretation of the experimental data. By following standardized protocols for sample preparation and data acquisition, researchers can ensure the quality and reliability of their NMR results, which is a critical step in the process of chemical research and drug development.
References
-
University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]
-
Michigan State University, Max T. Rogers NMR Facility. Sample Preparation. [Link]
-
Tiziani, S., & Lodi, A. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263-5. [Link]
-
JEOL. Sample preparation for NMR measurements and points to keep in mind. [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
-
Ardenkjaer-Larsen, J. H. (2018). Acquiring 1 H and 13 C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry. [Link]
-
University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]
-
Claridge, T. D. W. (2016). NMR Techniques in Organic Chemistry: a quick guide. [Link]
-
Kameda, J., et al. (2013). 1H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols and Amine, and H/D Isotope Effects on 1H-MAS-NMR Spectra. Molecules, 18(4), 4789-4801. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
-
ResearchGate. H-MAS-NMR Chemical Shifts in Hydrogen-Bonded Complexes of Chlorophenols... [Link]
-
University of Wisconsin-Madison. Short Summary of 1H-NMR Interpretation. [Link]
-
University of California, Los Angeles. Tables For Organic Structure Analysis. [Link]
-
U.S. Environmental Protection Agency. 2H-Pyran, tetrahydro-2-[2-methoxy-4-(2-propen-1-yl)phenoxy]-. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link]
-
Reddit. Number of H NMR peaks in tetrahydropyran vs monochlorocyclohexane. [Link]
-
Chemistry LibreTexts. 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Oregon State University. 1H NMR Chemical Shifts. [Link]
-
NP-MRD. 1H NMR Spectrum (1D, 100 MHz, H2O, predicted) (NP0190835). [Link]
-
SpectraBase. tetrahydro-2H-pyran-2-one - Optional[1H NMR] - Chemical Shifts. [Link]
-
Imperial College London. tetrahydro-2H-pyran-2-ol. [Link]
-
PubChem. 2H-Pyran-2-one, tetrahydro-6-(2-penten-1-yl)-. [Link]
-
PubChem. 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-. [Link]
-
NIST WebBook. 2H-Pyran-2-one, tetrahydro-. [Link]
-
NIST WebBook. 2H-Pyran-2-one, tetrahydro-4-methyl-. [Link]
Sources
- 1. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 2. acdlabs.com [acdlabs.com]
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- 4. Tetrahydropyran(142-68-7) 1H NMR spectrum [chemicalbook.com]
- 5. reddit.com [reddit.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. How To [chem.rochester.edu]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
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- 13. orgchemboulder.com [orgchemboulder.com]
Mass spectrometry fragmentation pattern of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran
Title: Comparative Guide to Mass Spectrometry Profiling: 2-(4-Chlorophenoxy)tetrahydro-2H-pyran vs. Alternative Phenolic Protecting Groups
Executive Summary
In pharmaceutical synthesis, the tetrahydropyranyl (THP) ether is a ubiquitous labile protecting group for phenols and alcohols. However, its lability presents unique challenges during mass spectrometric (MS) analysis, often leading to in-source fragmentation that mimics free impurities.
This guide provides a technical deep-dive into the fragmentation pattern of This compound , comparing its ionization behavior against alternative protecting strategies (MOM, TBDMS). We analyze the diagnostic utility of the characteristic
Chemical Context and Analyte Profile
The analyte, this compound, represents a standard model for protected p-chlorophenol.
-
Molecular Formula:
-
Molecular Weight: 212.67 g/mol
-
Key Structural Features:
-
THP Ring: A cyclic hemiacetal ether, prone to acid-catalyzed hydrolysis and thermal elimination.
-
Aryl Chloride: Provides a distinct A+2 isotope pattern (3:1 ratio of
), acting as a "mass tag" for tracking the phenolic moiety.
-
Experimental Methodology (Self-Validating Protocol)
To replicate the fragmentation data discussed below, the following protocol minimizes thermal degradation prior to ionization.
Gas Chromatography-Mass Spectrometry (GC-MS)
-
System: Agilent 7890B/5977B MSD (or equivalent).
-
Column: HP-5ms Ultra Inert (30 m × 0.25 mm × 0.25 µm).
-
Inlet: Splitless mode, 250°C. Note: Keep inlet liner clean/deactivated to prevent thermal deprotection of the THP ether.
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 60°C (1 min)
20°C/min 280°C (3 min). -
Ion Source (EI): 70 eV, 230°C.
-
Scan Range:
40–350.
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid. Caution: Low pH can induce in-source fragmentation of THP.
-
Cone Voltage: 20V (Low) to preserve molecular ion; 60V (High) to induce fragmentation.
Fragmentation Pathway Analysis (Electron Ionization)
Under standard 70 eV EI conditions, this compound exhibits a distinct fragmentation hierarchy driven by the stability of the oxocarbenium ion.
Primary Fragmentation Mechanism
The molecular ion (
-
Formation of the Base Peak (
85): The bond between the exocyclic oxygen (attached to the phenol) and the THP ring carbon breaks heterolytically. The positive charge remains on the THP ring, stabilizing via resonance to form the tetrahydropyran-2-yl cation (oxocarbenium ion).-
Diagnostic Value: High. This peak confirms the presence of the THP group.
-
-
Formation of the Phenolic Radical Cation (
128/130): Alternatively, charge retention on the aromatic moiety yields the 4-chlorophenol radical cation ( ).-
Diagnostic Value: High. This retains the chlorine isotope pattern (
at 128, at 130).
-
-
Loss of Neutral Dihydropyran (
): A McLafferty-like rearrangement involving hydrogen transfer can lead to the elimination of neutral 3,4-dihydro-2H-pyran (84 Da), leaving the radical cation of the phenol.
Visualization of Fragmentation Logic
Figure 1: Mechanistic pathway for the electron ionization (EI) fragmentation of this compound.
Comparative Performance Guide: THP vs. Alternatives
In drug development, selecting a protecting group for mass spec tracking requires balancing stability with detectability. The table below compares the THP ether against Methoxymethyl (MOM) and tert-Butyldimethylsilyl (TBDMS) ethers regarding MS performance.
Table 1: Mass Spectrometry Performance Matrix of Phenolic Protecting Groups
| Feature | THP Ether (Analyte) | MOM Ether (Alternative) | TBDMS Ether (Alternative) |
| Diagnostic Ion (Base Peak) | |||
| Molecular Ion ( | Very Low (often invisible) | Low to Moderate | Moderate (often visible as |
| Isotope Preservation | Excellent (in | Excellent (in | Excellent (in |
| Thermal Stability (GC Inlet) | Poor (Risk of thermal degradation to free phenol) | Good | Excellent |
| Interpretation Complexity | High (Must distinguish | Moderate | Low (Silicon isotope signature is unique) |
Analysis of Alternatives
-
vs. MOM Ether: MOM ethers produce a strong
45 ion. However, MOM groups are harder to remove synthetically than THP. For MS tracking, MOM is more stable thermally but offers less structural information in the high-mass region compared to TBDMS. -
vs. TBDMS Ether: TBDMS is the "gold standard" for GC-MS of phenols due to the characteristic
(loss of t-butyl) peak, which retains the chlorine isotope pattern and high molecular weight information. THP is inferior for quantification but superior for synthetic ease.
Strategic Workflow: Distinguishing Impurities
A common analytical error is misidentifying the protected intermediate as the free starting material (4-chlorophenol) due to in-source fragmentation.
The "Chlorine Cluster" Validation
To confirm the integrity of the molecule, you must correlate the retention time with the isotope ratio.
-
Free 4-Chlorophenol:
128 (100%) and 130 (32%). -
THP-Protected: Look for the absence of
128/130 at the protected retention time (if ionization is soft) OR the co-elution of 85 and 128/130 at a retention time later than the free phenol.
Analytical Decision Matrix
Figure 2: Analytical decision matrix for distinguishing protected THP-ethers from free phenolic impurities.
References
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of 2H-Pyran, 2-(4-chlorophenoxy)tetrahydro-. National Institute of Standards and Technology. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Provides mechanistic grounding for THP acid lability). [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
-cleavage and oxocarbenium ion formation). [Link]
Technical Guide: THP vs. MOM Protection for 4-Chlorophenol
This guide provides a technical comparison between Tetrahydropyranyl (THP) and Methoxymethyl (MOM) protecting groups, specifically tailored for 4-chlorophenol .
Executive Summary
For the protection of 4-chlorophenol , the choice between THP (Tetrahydropyranyl) and MOM (Methoxymethyl) ethers represents a trade-off between operational safety and chemical stability .
-
Select THP if your priority is safety and ease of deprotection . It avoids carcinogenic reagents but introduces a chiral center (racemic mixture) that complicates NMR analysis.
-
Select MOM if your priority is robust stability and atom economy . It yields a simplified NMR spectrum and withstands a broader range of reaction conditions but requires handling MOM-Cl , a regulated human carcinogen.
Mechanistic & Chemical Comparison
The 4-chloro substituent on the phenol ring exerts an electron-withdrawing effect (inductive), lowering the pKa of the hydroxyl group (~9.4) compared to unsubstituted phenol (~10.0). This acidity influences both protection and deprotection kinetics.[1]
| Feature | THP Ether (Tetrahydropyranyl) | MOM Ether (Methoxymethyl) |
| Reagent | 3,4-Dihydro-2H-pyran (DHP) | Chloromethyl methyl ether (MOM-Cl) |
| Catalyst/Promoter | Acid Catalyst (pTSA, PPTS) | Base (NaH, DIPEA) |
| Mechanism | Electrophilic addition to enol ether | SN2 Nucleophilic Substitution |
| Chirality | Creates a stereocenter (Acetal carbon). Product is a racemate. | Achiral . No new stereocenters. |
| Atom Economy | 100% (Addition reaction) | Lower (Stoichiometric salt waste) |
| Stability Profile | Stable to Base, Nucleophiles. Labile to Acid (pH < 4). | Stable to Base, Oxidizers, mild Acid. Requires Strong Acid/Lewis Acid to cleave. |
Visualizing the Pathways
The following diagram illustrates the divergent synthetic pathways for 4-chlorophenol.
Figure 1: Comparative reaction pathways. THP protection proceeds via acid catalysis involving an oxocarbenium intermediate, while MOM protection utilizes base-mediated nucleophilic substitution.
Experimental Protocols
Protocol A: THP Protection (Acid-Catalyzed)
Best for: Quick protection, avoiding carcinogens, acid-stable substrates.
Reagents:
-
4-Chlorophenol (1.0 equiv)
-
3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv) [Note: PPTS is milder than pTSA, preventing polymerization of DHP]
-
Dichloromethane (DCM) (anhydrous)
Step-by-Step:
-
Setup: Dissolve 4-chlorophenol (e.g., 10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (N₂).
-
Addition: Add DHP (15 mmol) via syringe.
-
Catalysis: Add PPTS (1 mmol) in one portion. Stir at room temperature.
-
Monitoring: Monitor by TLC (Silica, Hexane/EtOAc 4:1). The phenol spot (lower R_f) should disappear, replaced by the less polar ether (higher R_f). Reaction time is typically 2–4 hours.
-
Workup: Dilute with Et₂O. Wash with saturated NaHCO₃ (to neutralize acid) and brine.
-
Purification: Dry over MgSO₄, concentrate, and purify via flash chromatography.
-
Note: The product is a racemate. In 1H NMR, the acetal proton (O-CH-O) appears as a distinct triplet/dd around 5.3–5.5 ppm.
-
Protocol B: MOM Protection (Base-Mediated)
Best for: Rugged stability, simplified NMR, large-scale synthesis (if safety allows).
Reagents:
-
4-Chlorophenol (1.0 equiv)
-
MOM-Cl (1.2 equiv) [DANGER: CARCINOGEN]
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
DCM (anhydrous)
Step-by-Step:
-
Safety Prep: Work in a well-ventilated fume hood. Double-glove (Nitrile/Laminate). Quenching agents (aq.[2][3][4] NH₄OH) must be ready.
-
Setup: Dissolve 4-chlorophenol (10 mmol) and DIPEA (20 mmol) in anhydrous DCM (25 mL) under N₂. Cool to 0°C.[3]
-
Addition: Add MOM-Cl (12 mmol) dropwise via syringe. Do not let the needle tip touch the solution to avoid clogging.
-
Reaction: Allow to warm to room temperature. Stir for 2–16 hours. The electron-withdrawing Cl group makes the phenoxide less nucleophilic, potentially requiring longer reaction times than simple phenol.
-
Quench: Carefully add saturated aqueous NH₄Cl or NH₄OH to destroy excess MOM-Cl. Stir vigorously for 15 minutes.
-
Workup: Extract with DCM, wash with 1M NaOH (to remove unreacted phenol) and brine.
-
Purification: Flash chromatography.
-
Note: The MOM group appears as a clean singlet (~3.4 ppm, -OCH₃) and a singlet (~5.1 ppm, -OCH₂O-) in 1H NMR.
-
Performance & Data Comparison
The following data summarizes typical performance metrics for 4-chlorophenol derivatives.
| Metric | THP-Protected | MOM-Protected | Notes |
| Typical Yield | 85 – 95% | 90 – 98% | MOM yields are often higher due to lack of polymerization side-reactions. |
| NMR Complexity | High | Low | THP creates a chiral center; signals for the pyran ring are complex multiplets. MOM adds two clean singlets. |
| Acid Stability | Low (Cleaves at pH < 4) | Moderate (Stable to pH > 1) | MOM survives mild acidic workups that would cleave THP. |
| Base Stability | Excellent | Excellent | Both are stable to strong bases (LDA, t-BuLi). |
| Deprotection | AcOH/THF/H₂O (4:2:1), 45°C | 6M HCl or BBr₃ | THP cleaves under mild conditions; MOM requires harsh acid or Lewis acids. |
Decision Matrix
Use the following logic flow to determine the appropriate group for your specific synthetic route.
Figure 2: Decision matrix for selecting between THP and MOM protection.
Safety & Regulatory (Critical)
-
MOM-Cl (Chloromethyl methyl ether): Classified as a Category 1A Carcinogen (OSHA/IARC). It is an alkylating agent that can react with DNA.
-
Substitution: Consider using MOM-Br generated in situ or Methoxymethyl acetate if safety regulations prohibit MOM-Cl, though yields may vary.
-
Destruction: All glassware and needles contacting MOM-Cl must be quenched in a bath of 10% aqueous ammonia or dilute NaOH before removal from the hood.
-
-
DHP (Dihydropyran): Flammable liquid but generally low toxicity compared to MOM-Cl. Standard organic solvent precautions apply.
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.[5] (The definitive source for stability profiles and deprotection conditions).
- Kocienski, P. J.Protecting Groups, 3rd ed.; Thieme: Stuttgart, 2005.
-
Technical Data Sheet: Chloromethyl Methyl Ether. Sigma-Aldrich / Merck KGaA. (Accessed via grounding).
-
MOM Protection Mechanism & Procedures. Common Organic Chemistry. (Standard protocols for phenol protection).
-
THP Protection of Phenols. Organic Chemistry Portal. (Yield comparisons and catalyst options).
Sources
- 1. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 2. Chloromethyl methyl ether - Wikipedia [en.wikipedia.org]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Tetrahydropyranyl Ethers [organic-chemistry.org]
A Comparative Guide to TLC Visualization of 2-(4-Chlorophenoxy)tetrahydro-2H-pyran
This guide provides an in-depth comparison of Thin-Layer Chromatography (TLC) visualization methods for 2-(4-Chlorophenoxy)tetrahydro-2H-pyran. As a compound featuring both an aromatic moiety and ether functionalities, its detection on a TLC plate can be approached through several techniques. This document offers experimental data, detailed protocols, and the scientific rationale behind method selection to aid researchers in optimizing their analytical workflows.
Understanding the Analyte: Structural Considerations
The choice of an effective TLC visualization method is fundamentally dictated by the chemical structure of the analyte. This compound possesses two key features that inform our strategy:
-
The Chlorophenyl Group: This aromatic ring is a strong chromophore, meaning it absorbs ultraviolet (UV) light, particularly in the short-wave (UV-C) range of 254 nm.[1][2] This property makes it an ideal candidate for non-destructive visualization by UV shadowing.
-
Ether Linkages: The molecule contains both an aryl ether and a tetrahydropyranyl (THP) ether (an acetal). Ethers are generally stable and lack easily oxidizable or highly nucleophilic functional groups. This characteristic renders them less reactive to certain specific chemical stains but susceptible to visualization by strong, universal oxidizing agents.
Our comparative analysis will therefore begin with the most straightforward, non-destructive method (UV light) and proceed to more universal, destructive chemical staining techniques.
The Primary Method: Non-Destructive UV Visualization
For any UV-active compound, visualization under a UV lamp is the first and most crucial step. It is non-destructive, meaning the compound remains chemically unchanged and can be recovered if necessary.[1][3]
Principle of UV Shadowing
Commercially available TLC plates are often impregnated with a fluorescent indicator (e.g., zinc sulfide or manganese-activated zinc silicate) that emits a bright green glow when irradiated with 254 nm UV light.[1][2][4][5] When a compound on the plate absorbs UV light at this wavelength, it quenches the fluorescence, preventing the indicator below it from glowing. This results in the appearance of a dark spot against a bright fluorescent background.[6][7][8]
Experimental Workflow: General TLC Analysis
Caption: General workflow for performing Thin-Layer Chromatography.
Chemical Staining Methods: A Comparative Analysis
When a compound is not UV-active or when further confirmation is required, chemical stains are employed. These methods are typically destructive, as they involve a chemical reaction to produce a colored spot.[1][9] We will compare three common stains for their efficacy in visualizing this compound.
A. Iodine Vapor
-
Principle of Detection: Iodine is a versatile and semi-destructive visualization agent. Iodine vapor has a high affinity for and forms colored complexes with many organic compounds.[1][10] The interaction is particularly effective with aromatic systems and unsaturated compounds, where iodine can associate with the electron-rich regions of the molecule, resulting in a visible brown spot.[8][11]
-
Expected Results: A yellow-brown spot appears on a lighter tan or off-white background. The spots are often transient and will fade as the iodine sublimes off the plate, so they should be marked promptly.[10][12]
-
Advantages: Simple, rapid, and generally non-reactive, allowing for the potential use of other stains afterward.
-
Disadvantages: The stain is not permanent and may have lower sensitivity for highly polar or saturated compounds.
B. Potassium Permanganate (KMnO₄) Stain
-
Principle of Detection: This is a powerful, universal oxidizing stain.[13][14] Potassium permanganate (KMnO₄), which is intensely purple (due to the MnO₄⁻ ion with Mn in the +7 oxidation state), acts as a strong oxidizing agent.[14] It reacts with any compound that can be oxidized, such as alcohols, alkenes, aldehydes, and even some ethers under heating.[8][15][16] In the reaction, the permanganate is reduced to manganese dioxide (MnO₂), a brown precipitate, causing a color change on the plate.[9][14][15]
-
Expected Results: Oxidizable compounds appear as yellow or brown spots against a purple or pink background. Gentle heating is often required to facilitate the reaction with less reactive groups like ethers.[8]
-
Advantages: High sensitivity and universal applicability for most organic compounds.
-
Disadvantages: It is highly destructive and can cause charring if overheated. The background color can sometimes make faint spots difficult to see.
C. Phosphomolybdic Acid (PMA) Stain
-
Principle of Detection: PMA is another "universal" oxidizing stain that is highly sensitive to a wide range of functional groups.[17] The yellow-green phosphomolybdic acid reagent oxidizes the organic compound on the plate, while it is reduced to molybdenum blue (a mixture of oxides like MoO₂ and Mo₂O₅).[18]
-
Expected Results: Upon vigorous heating, most organic compounds will appear as dark green or blue spots on a yellow-green background.[17][18]
-
Advantages: Excellent for a broad range of compounds and generally provides high contrast.
-
Disadvantages: Requires significant heating and is completely destructive. There is typically little color differentiation between different types of compounds.[18]
Data Summary & Comparison
The table below summarizes the performance of each visualization method for this compound, providing a direct comparison to guide experimental choices.
| Method | Type | Principle of Detection | Sensitivity | Specificity for Analyte | Ease of Use | Spot / Background Color |
| UV Light (254 nm) | Non-Destructive | Fluorescence Quenching | Moderate | High (for aromatic systems) | Very Easy | Dark / Fluorescent Green |
| Iodine (I₂) Vapor | Semi-Destructive | Complex Formation | Moderate | High (for aromatic systems) | Easy | Brown / Tan |
| Potassium Permanganate (KMnO₄) | Destructive | Oxidation | High | Low (General Oxidizer) | Moderate | Yellow-Brown / Purple |
| Phosphomolybdic Acid (PMA) | Destructive | Oxidation | High | Low (General Oxidizer) | Moderate | Blue-Green / Yellow |
Detailed Experimental Protocols
Safety Precaution: All staining procedures should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
Protocol 1: UV Shadowing
-
After developing the TLC plate, remove it from the chamber and mark the solvent front with a pencil.
-
Allow the solvent to fully evaporate from the plate in a fume hood.
-
Place the dried plate under a short-wave (254 nm) UV lamp.[5][19]
-
The UV-active compound, this compound, will appear as a dark spot.
-
Gently outline the spot(s) with a pencil for a permanent record.
Protocol 2: Iodine Vapor Staining
-
Prepare an iodine chamber by placing a few crystals of solid iodine at the bottom of a sealed glass chamber or jar.[8] A piece of filter paper can be added to help saturate the atmosphere.
-
Place the developed, dried TLC plate inside the chamber using forceps.
-
Close the chamber and allow the plate to be exposed to the iodine vapor for 2-5 minutes, or until brown spots become visible.[1]
-
Remove the plate and immediately outline the spots with a pencil, as they will fade over time.
Protocol 3: Potassium Permanganate (KMnO₄) Dip
-
Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Store in a dark bottle.[8][20][21]
-
Using forceps, quickly dip the dried TLC plate into the KMnO₄ solution for 1-2 seconds.
-
Remove the plate and let the excess stain drip off. Wipe the back of the plate with a paper towel.
-
Gently warm the plate with a heat gun. Spots corresponding to oxidizable compounds will appear as yellow-brown areas on the purple background.[8] Avoid overheating, which will turn the entire plate brown.
Protocol 4: Phosphomolybdic Acid (PMA) Dip
-
Stain Preparation: Dissolve 10 g of phosphomolybdic acid in 100 mL of absolute ethanol.[17][20][21]
-
Using forceps, quickly dip the dried TLC plate into the PMA solution.
-
Remove the plate, let the excess stain drip off, and wipe the back.
-
Heat the plate strongly with a heat gun. Compounds will appear as dark blue or green spots on a yellow-green background.[22]
Visualizing the Chemistry: Staining Mechanisms
The diagrams below illustrate the fundamental chemical principles behind the destructive staining methods.
Caption: Simplified reaction schemes for KMnO₄ and PMA stains.
Conclusion and Recommendations
For routine analysis of this compound, a two-step visualization process is recommended for maximum confidence and information:
-
Primary Visualization: Always begin with UV light (254 nm) . It is fast, non-destructive, and highly effective for this specific compound due to its aromatic nature.
-
Secondary Confirmation: If further visualization is needed, or if non-UV-active impurities are suspected, a universal chemical stain is appropriate. Potassium permanganate (KMnO₄) is an excellent choice due to its high sensitivity and the distinct color contrast it provides.
By employing this sequential approach, researchers can achieve robust and reliable visualization of this compound on TLC plates, ensuring accurate monitoring of reactions and assessment of product purity.
References
-
Quora. (2018). Why do we use iodine crystals in thin layer chromatography? How does it help?
- University of Colorado Boulder, Department of Chemistry. Iodine Staining. [URL: Not available]
-
National Diagnostics. (2011). UV Shadowing.
-
Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of California, Los Angeles. TLC Stains. [URL: Not available]
-
Ambion. Ambion's Tips From the Bench: UV Shadowing.
- Salvatore, F. et al. (1987). The use of iodine staining for the quantitative analysis of lipids separated by thin layer chromatography. Lipids, 22(3), 201-205. [URL: Not available]
-
BYJU'S. Potassium Permanganate (KMnO4).
-
MEL Science. (2026). “Home dry-cleaning” experiment.
-
Oreate AI Blog. (2026). Unlocking the Secrets of Anisaldehyde Staining in TLC.
-
Patsnap Synapse. (2024). What is the mechanism of Potassium Permanganate?
-
Wikipedia. Potassium permanganate.
-
American Laboratory. (2011). A UV Shadowing Technique Using a CCD Imaging System.
- McMaster University.
- University of Rochester. TLC Stains. [URL: Not available]
- Michigan State University, Department of Chemistry. TLC stains. [URL: Not available]
-
EPFL. TLC Visualization Reagents.
-
University of Colorado Boulder. Thin Layer Chromatography (TLC).
-
Chemistry LibreTexts. (2022). 2.1.4F: Visualizing TLC Plates.
-
PubMed. (2018). Rediscover Potassium Permanganate as a Stain for Basic Proteins on Ultrathin Sections at Transmission Electron Microscopy.
-
The Sarpong Group, UC Berkeley. Appendix 3: Recipes For TLC Stains.
- MilliporeSigma.
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Stains for Developing TLC Plates.
-
Labster. TLC Visualization Methods - Theory pages.
-
YouTube. (2014). p-anisaldehyde staining a TLC plate.
-
Sigma-Aldrich. 2-(Tetrahydro-2H-pyran-2-yloxy)ethanol.
- Searle Separations Department.
-
PubChem. 2H-Pyran, 2-(4-chlorobutoxy)tetrahydro-.
-
ChemWhat. 2-(2-CHLOROETHOXY)TETRAHYDRO-2H-PYRAN CAS#: 5631-96-9.
-
Journal of Visualized Experiments. (2014). Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds.
-
Wikipedia. Pyran.
-
Wikipedia. Thin-layer chromatography.
-
PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran.
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- 2. theory.labster.com [theory.labster.com]
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- 6. UV Shadowing - National Diagnostics [nationaldiagnostics.com]
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- 8. Stains for Developing TLC Plates [faculty.washington.edu]
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- 12. websites.umich.edu [websites.umich.edu]
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A Comparative Guide to the Reactivity of Chloro- vs. Bromo-Phenoxy Tetrahydropyrans in Acid-Catalyzed Cleavage
For: Researchers, scientists, and drug development professionals.
Abstract
This guide provides a detailed comparative analysis of the reactivity of chloro- and bromo-phenoxy tetrahydropyrans, focusing on their susceptibility to acid-catalyzed cleavage of the C-O ether bond. While direct kinetic data for these specific compounds is not extensively available in peer-reviewed literature, this document synthesizes established principles of organic chemistry, reactivity trends of related haloarenes, and general protocols for ether cleavage to present a comprehensive overview. We will explore the underlying chemical principles governing their reactivity, propose a robust experimental design for a comparative kinetic study, and discuss the expected outcomes and their implications for synthetic chemistry and drug development.
Introduction: The Significance of Halo-Phenoxy Tetrahydropyrans
The tetrahydropyran (THP) moiety is a prevalent structural motif in a multitude of natural products and pharmaceutical agents.[1][2] Its derivatives, including phenoxy tetrahydropyrans, serve as crucial intermediates in organic synthesis. The halogen substituent on the phenoxy ring plays a pivotal role in modulating the molecule's electronic properties and reactivity. Understanding the comparative reactivity of chloro- and bromo-analogs is critical for optimizing reaction conditions, designing selective synthetic routes, and predicting the metabolic stability of drug candidates.
This guide focuses on the acid-catalyzed cleavage of the ether bond in chloro- and bromo-phenoxy tetrahydropyrans. This reaction is fundamental to deprotection strategies and can be a critical factor in the stability of these molecules under acidic conditions, such as those found in certain biological environments or industrial processes.[3][4]
Theoretical Framework: Unraveling the Reactivity Puzzle
The reactivity of halo-phenoxy tetrahydropyrans in acid-catalyzed cleavage is primarily governed by two interconnected factors: the nature of the halogen substituent and the stability of the resulting phenoxide leaving group.
The Role of the Halogen: Inductive Effects and Leaving Group Ability
In the context of nucleophilic substitution reactions, bromide is generally a better leaving group than chloride.[1] This is attributed to its lower electronegativity and greater polarizability, which leads to a weaker carbon-halogen bond. However, in the acid-catalyzed cleavage of phenoxy ethers, the scenario is more nuanced. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack on the anomeric carbon of the tetrahydropyran ring or, in some cases, cleavage of the aryl C-O bond.
The halogen on the phenoxy ring primarily exerts an electron-withdrawing inductive effect. This effect influences the basicity of the phenoxide leaving group. A more stable (less basic) leaving group will facilitate a faster reaction. Since chlorine is more electronegative than bromine, it exerts a stronger electron-withdrawing effect, making the corresponding chlorophenoxide a weaker base and, consequently, a better leaving group.
Reaction Mechanism
The acid-catalyzed cleavage of ethers can proceed through either an S_N1 or S_N2 mechanism.[3][4] For phenoxy tetrahydropyrans, the reaction at the tetrahydropyran ring is likely to have significant S_N1 character due to the formation of a resonance-stabilized oxocarbenium ion intermediate.
Proposed Mechanism for Acid-Catalyzed Cleavage
Caption: Generalized mechanism for acid-catalyzed ether cleavage.
Experimental Design for a Comparative Reactivity Study
To empirically determine the relative reactivity of chloro- and bromo-phenoxy tetrahydropyrans, a kinetic study monitoring the rate of ether cleavage is proposed.
Synthesis of Substrates
The required 2-(4-chlorophenoxy)tetrahydro-2H-pyran and 2-(4-bromophenoxy)tetrahydro-2H-pyran can be synthesized via a Williamson ether synthesis or by the acid-catalyzed reaction of the corresponding halophenol with 3,4-dihydro-2H-pyran.
Protocol: Synthesis of 2-(4-halophenoxy)tetrahydro-2H-pyrans
-
To a solution of 4-chlorophenol or 4-bromophenol (1.0 eq.) in anhydrous dichloromethane (DCM), add 3,4-dihydro-2H-pyran (1.2 eq.).
-
Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) or a similar mild acid catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Kinetic Experiment: Monitoring Ether Cleavage
The rate of acid-catalyzed cleavage can be monitored by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) by measuring the disappearance of the starting material or the appearance of the corresponding halophenol over time.
Protocol: Kinetic Analysis of Acid-Catalyzed Ether Cleavage
-
Prepare stock solutions of known concentrations of this compound and 2-(4-bromophenoxy)tetrahydro-2H-pyran in a suitable solvent (e.g., a mixture of dioxane and water).
-
In a thermostated reaction vessel, add the ether solution and allow it to equilibrate to the desired temperature (e.g., 50 °C).
-
Initiate the reaction by adding a known concentration of a strong acid, such as hydrochloric acid or sulfuric acid.
-
At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction by neutralizing the acid with a base (e.g., sodium bicarbonate solution).
-
Analyze the quenched aliquots by HPLC or GC to determine the concentration of the remaining starting material.
-
Plot the natural logarithm of the concentration of the starting material versus time. The negative of the slope of this plot will give the pseudo-first-order rate constant (k). [5]
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the comparative kinetic study.
Expected Results and Discussion
Based on the principles of physical organic chemistry, we can predict the outcome of the comparative study.
Predicted Reactivity Order
The reactivity of the halo-phenoxy tetrahydropyrans in acid-catalyzed cleavage is expected to follow the order:
Bromo-phenoxy tetrahydropyran > Chloro-phenoxy tetrahydropyran
This prediction is based on the superior leaving group ability of bromide compared to chloride in nucleophilic substitution reactions on the tetrahydropyran ring itself. While the electronic effect of the halogen on the phenoxy moiety influences the stability of the resulting phenol, the dominant factor in the rate-determining step is likely the cleavage of the C-O bond at the anomeric carbon of the THP ring.
Data Presentation
The kinetic data should be summarized in a clear and concise table for easy comparison.
| Substrate | Rate Constant (k) at 50 °C (s⁻¹) | Relative Rate |
| This compound | Experimental Value | Calculated Value |
| 2-(4-Bromophenoxy)tetrahydro-2H-pyran | Experimental Value | Calculated Value |
Conclusion and Implications
This guide provides a comprehensive framework for comparing the reactivity of chloro- and bromo-phenoxy tetrahydropyrans. The proposed experimental design allows for a direct and quantitative comparison of their lability under acidic conditions. The expected higher reactivity of the bromo-analog has significant implications for:
-
Protecting Group Chemistry: The choice between a chloro- or bromo-phenoxy protecting group will depend on the desired stability and the conditions required for its removal.
-
Drug Design and Development: The relative stability of these motifs can influence the metabolic fate and shelf-life of drug candidates.
-
Process Chemistry: Understanding the reactivity differences is crucial for optimizing reaction conditions and minimizing side reactions in large-scale synthesis.
Future research should focus on conducting the proposed kinetic studies to provide empirical data to support these theoretical predictions.
References
-
Floreancig, P. E. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. [Online] Available at: [Link]
-
Wikipedia. Ether cleavage. [Online] Available at: [Link]
-
LibreTexts Chemistry. 18.3: Reactions of Ethers - Acidic Cleavage. [Online] Available at: [Link]
-
Chemguide. Finding orders of reaction experimentally. [Online] Available at: [Link]
-
PubChem. 2-(4-Bromophenoxy)tetrahydro-2H-pyran. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ether cleavage - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chemguide.co.uk [chemguide.co.uk]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: 2-(4-Chlorophenoxy)tetrahydro-2H-pyran
Executive Safety Summary & Risk Assessment
Compound Class: Tetrahydropyranyl (THP) Aryl Ether Key Hazard Driver: Hydrolytic Instability & Halogenated Toxicity
As a Senior Application Scientist, I must emphasize that while specific Safety Data Sheets (SDS) for 2-(4-Chlorophenoxy)tetrahydro-2H-pyran (an intermediate often used in organic synthesis) may be sparse, we must apply Read-Across Toxicology . We treat this molecule not just as an ether, but as a "masked" form of its hydrolysis products.
Upon contact with moisture or acidic environments (including skin surface pH), this acetal linkage can hydrolyze, releasing 4-Chlorophenol . Therefore, PPE protocols must protect against the acute toxicity and corrosive nature of chlorophenols, not just the irritant properties of the ether.
Hazard Profile (Derived)
| Hazard Category | Classification (Estimated) | Mechanistic Cause |
| Skin/Eye | Irritant / Corrosive | Potential hydrolysis to 4-chlorophenol (skin corrosive) upon contact with moisture. |
| Reactivity | Peroxide Former | Cyclic ether structure susceptible to auto-oxidation over time. |
| Systemic | Acute Toxicity | Halogenated aromatic moiety allows rapid dermal absorption. |
| Environmental | Aquatic Chronic 2 | Chlorophenols are persistent bioaccumulators. |
PPE Selection Matrix: The "Why" Behind the Gear
Standard laboratory PPE is insufficient for halogenated ethers. The combination of an ether oxygen and a chlorinated aromatic ring creates a solvency profile that permeates standard nitrile rubber rapidly.
Hand Protection: Permeation Physics
The Trap: Many researchers default to 4-mil nitrile gloves. For this compound, nitrile provides only splash protection (<5 minutes) . The halogenated ring swells the polymer matrix, allowing the molecule to diffuse through to the skin.
Glove Selection Protocol
| Exposure Type | Recommended Material | Thickness | Breakthrough Time |
| Incidental (Splash) | Nitrile (Double Gloved) | 5 mil (min) | ~10 mins |
| High Risk (Transfer) | Laminate (Silver Shield) | 2.7 mil | >480 mins |
| Heavy Handling | Viton / Butyl | 15 mil | >240 mins |
Respiratory & Eye Protection[1][2][3][4][5]
-
Eyes: Chemical Splash Goggles (indirect venting) are mandatory. Safety glasses are insufficient due to the potential for "creeping" vapors or splashes that hydrolyze on the ocular surface.
-
Respiratory: If handling outside a fume hood (not recommended), use a Full-Face Respirator with Organic Vapor/Acid Gas (OV/AG) cartridges. The "Acid Gas" component is a redundancy against potential acidic hydrolysis byproducts.
PPE Decision & Workflow Logic
The following diagram illustrates the decision-making process for selecting PPE based on the operational context.
Figure 1: PPE Selection Logic Flowchart based on scale and engineering controls.
Operational Protocols
A. Pre-Handling Verification (The "Self-Validating System")
Before opening the container, perform this 3-point check:
-
Peroxide Check: Verify the container date.[1][2] If >12 months old, test for peroxides using starch-iodide paper. THP ethers can form explosive peroxides.[1][2]
-
Glove Integrity: Inflate nitrile gloves with air to check for pinholes before donning.
-
Quench Bath: Have a beaker of saturated Sodium Bicarbonate (NaHCO₃) ready. In case of a spill or tool contamination, the basic solution prevents acid-catalyzed hydrolysis and neutralizes potential phenols.
B. Synthesis & Transfer Workflow
-
Donning: Put on Laminate gloves under standard nitrile gloves (to maintain dexterity while ensuring chemical resistance).
-
Weighing: Do not use plastic weighing boats (polystyrene can degrade). Use glass or aluminum weighing dishes.
-
Transfer: Use positive displacement pipettes for liquids to prevent dripping.
-
Doffing: Remove outer nitrile gloves inside the hood. Wash laminate gloves with soap/water before removing them to prevent secondary skin contact.
Emergency Response & Disposal
Spill Response (Release of Phenol)
If a spill occurs, assume 4-chlorophenol is present.
-
Evacuate the immediate area if the spill is >100mL and outside a hood.
-
Don PPE: Full-face respirator and Silver Shield gloves.
-
Neutralize: Cover the spill with Sodium Carbonate (soda ash) or a commercial solvent absorbent. Reasoning: Keeping the pH basic prevents the acetal from breaking down into the more toxic free phenol.
-
Clean: Collect solids into a hazardous waste bag. Double bag.
Waste Disposal Protocol
This compound contains a covalently bonded chlorine atom.
-
Do NOT dispose of in "General Organic" waste.
-
MUST go into "Halogenated Organic Waste" .
-
Labeling: Clearly mark the tag with "Potential Peroxide Former" and "Halogenated."
References
-
PubChem. this compound Compound Summary. National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Chlorophenol.[Link]
-
ECHA (European Chemicals Agency). Registration Dossier: 4-Chlorophenol (Hydrolysis Product).[Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
